4-Bromoisoquinolin-1(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312971 | |
| Record name | 4-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3951-95-9 | |
| Record name | 3951-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromoisoquinolin-1(2H)-one: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential biological applications of 4-Bromoisoquinolin-1(2H)-one. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data presentation, experimental methodologies, and visualization of key concepts.
Core Chemical and Physical Properties
This compound is a halogenated derivative of the isoquinolinone scaffold. Its chemical and physical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 4-bromo-2H-isoquinolin-1-one |
| Synonyms | 4-Bromoisocarbostyril, 4-Bromo-1(2H)-isoquinolinone |
| CAS Number | 3951-95-9 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=O)C=C2Br |
| InChI Key | ZOPUFLIYIMVOGZ-UHFFFAOYSA-N |
| InChI | InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 248-249 °C (decomposes) | [1] |
| Boiling Point | 408 °C at 760 mmHg | [1] |
| Density | 1.666 g/cm³ | [1] |
| pKa | 11.91 ± 0.40 (Predicted) | [1] |
| LogP | 2.70290 | [1] |
| Vapor Pressure | 7.26E-07 mmHg at 25°C | [1] |
| Flash Point | 200.5 °C | [1] |
| Refractive Index | 1.654 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Molecular Structure and Spectroscopic Data
The structure of this compound consists of a bicyclic system with a bromine atom at the C4 position of the isoquinoline ring. It exists in tautomeric equilibrium with 4-bromo-1-hydroxyisoquinoline, though the keto form is generally favored.
Spectroscopic techniques are crucial for the verification of its structure and purity. Below are typical considerations for its analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons and a proton on the nitrogen atom. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.
-
¹³C NMR: Signals for the carbonyl carbon, the carbon-bearing bromine, and other aromatic carbons would be observed.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M and M+2) being of similar intensity.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides.
Experimental Workflow: Palladium-Catalyzed Synthesis
References
Synthesis of 4-Bromoisoquinolin-1(2H)-one from Isoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromoisoquinolin-1(2H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from isoquinoline. This document details two primary synthetic routes, including in-depth experimental protocols, quantitative data, and mechanistic insights.
Introduction
Isoquinolin-1(2H)-one and its derivatives are key structural motifs in a wide range of biologically active compounds and natural products. The introduction of a bromine atom at the C4 position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a crucial intermediate in the synthesis of complex molecular architectures for drug discovery. This guide outlines two viable multi-step synthetic pathways from readily available isoquinoline.
Primary Synthetic Pathway: Bromination Followed by Hydrolysis
The most direct and well-documented route involves a two-step process: the electrophilic bromination of isoquinoline to yield 4-bromoisoquinoline, followed by a copper-catalyzed hydrolysis to afford the target compound.
Step 1: Synthesis of 4-Bromoisoquinoline
The initial step is the direct bromination of isoquinoline. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol:
A detailed procedure for the synthesis of 4-bromoisoquinoline from isoquinoline hydrochloride has been reported.[1] In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, 33.3 g (0.20 mole) of isoquinoline hydrochloride is mixed with 50 ml of nitrobenzene. The mixture is heated to approximately 180°C with stirring to obtain a clear yellow solution. To this solution, 35.2 g (0.22 mole) of bromine is added dropwise over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride is observed throughout the addition. After the complete addition of bromine, the reaction mixture is heated at 180°C and stirred for an additional 4 hours and 45 minutes, by which time the evolution of hydrogen chloride has nearly ceased. The reaction mixture is then worked up to isolate the 4-bromoisoquinoline.
Quantitative Data:
| Parameter | Value | Reference |
| Isoquinoline Hydrochloride | 33.3 g (0.20 mol) | [1] |
| Bromine | 35.2 g (0.22 mol) | [1] |
| Nitrobenzene | 50 ml | [1] |
| Reaction Temperature | ~180°C | [1] |
| Reaction Time | ~6 hours | [1] |
| Yield | Not explicitly stated |
Reaction Pathway Diagram:
References
Spectroscopic Profile of 4-Bromoisoquinolin-1(2H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromoisoquinolin-1(2H)-one (CAS No. 3951-95-9). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . Its structure is characterized by an isoquinolinone core with a bromine atom at the C4 position. The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.57 | br. s | - | NH |
| 8.24 | dd | 8.0, 0.8 | H-5 |
| 7.88-7.83 | m | - | H-7 |
| 7.79-7.75 | m | - | H-8 |
| 7.61 | ddd | 8.0, 7.1, 1.1 | H-6 |
| 7.55 | s | - | H-3 |
¹³C NMR
At the time of this publication, specific experimental ¹³C NMR data for this compound was not available in the searched literature. However, based on spectral data of closely related analogs, the anticipated chemical shifts are provided below for reference.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 | C=O |
| ~140 | C-8a |
| ~133 | C-7 |
| ~128 | C-5 |
| ~127 | C-4a |
| ~126 | C-6 |
| ~125 | C-3 |
| ~118 | C-8 |
| ~100 | C-4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1680-1650 | Strong | C=O Stretch (Amide) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1300 | Medium | C-N Stretch |
| ~800-600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry data was obtained using Electrospray Ionization (ESI).
| m/z | Ion |
| 223.9 | [M+H]⁺ |
The observed [M+H]⁺ peak is consistent with the molecular weight of this compound (224.05 g/mol ). The characteristic isotopic pattern for a bromine-containing compound is expected.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
A general procedure for the synthesis involves the bromination of isoquinolin-1(2H)-one. In a typical reaction, isoquinolin-1(2H)-one is dissolved in a suitable solvent, such as dichloromethane, and treated with a brominating agent like N-bromosuccinimide (NBS) or pyridinium hydrobromide perbromide at room temperature.[1] The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by chromatography, to yield this compound.
NMR Spectroscopy
¹H NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS). Data processing involves Fourier transformation of the free induction decay (FID) signal.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry
Mass spectra are acquired on a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Crystal Structure Analysis of 4-Bromoisoquinolin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific single-crystal X-ray structure of 4-Bromoisoquinolin-1(2H)-one is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the methodologies for its synthesis, crystallization, and crystal structure analysis, utilizing data from the parent compound, Isoquinolin-1(2H)-one, as a representative example for data presentation and interpretation.
Introduction
Isoquinolin-1(2H)-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the C4 position, yielding this compound, offers a valuable handle for further functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of complex pharmaceutical agents.[1] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design. This technical guide outlines the essential experimental protocols and data analysis involved in the crystal structure determination of this compound.
Synthesis and Crystallization
Synthesis of this compound
A common route for the synthesis of 4-bromoisoquinolones involves the palladium-catalyzed cyclization of 2-alkynylbenzyl azides.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate 2-alkynylbenzyl azide (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane, add a palladium catalyst, for instance, PdBr₂ (0.05 eq.), and a bromine source like CuBr₂ (2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 80°C, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is washed with water and brine.
-
Extraction and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.[3]
Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[4] The purity of the compound is crucial for successful crystallization.[5]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture in which it has moderate solubility.[5] Common solvents for crystallization of organic compounds include acetone, ethanol, methanol, ethyl acetate, and dichloromethane.
-
Solution Preparation: Gently warm the solution to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with small perforations, and leave it undisturbed in a vibration-free environment at room temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should form.[6]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7]
Data Collection
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, mounting is performed under an inert oil.[6]
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
Workflow:
-
Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.
Data Presentation
The following tables present the crystallographic data for the parent compound, Isoquinolin-1(2H)-one , and serve as a template for the expected data for this compound.[8]
Table 1: Crystal Data and Structure Refinement for Isoquinolin-1(2H)-one. [8]
| Parameter | Value |
| Empirical formula | C₉H₇NO |
| Formula weight | 145.16 |
| Temperature | 290(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.6138(17) Å |
| b = 5.2965(9) Å | |
| c = 12.2946(9) Å | |
| α = 90° | |
| β = 111.745(9)° | |
| γ = 90° | |
| Volume | 702.46(17) ų |
| Z | 4 |
| Density (calculated) | 1.373 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 304 |
| Crystal size | 0.36 x 0.36 x 0.34 mm |
| Theta range for data collection | 2.9 to 28.3° |
| Reflections collected | 3292 |
| Independent reflections | 1678 [R(int) = 0.044] |
| Completeness to theta = 28.3° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1678 / 0 / 101 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.113 |
| R indices (all data) | R1 = 0.084, wR2 = 0.123 |
Table 2: Selected Bond Lengths (Å) for Isoquinolin-1(2H)-one. [8]
| Bond | Length (Å) |
| O1-C1 | 1.241(2) |
| N2-C1 | 1.365(2) |
| N2-C8a | 1.391(2) |
| C1-C8a | 1.464(2) |
| C3-C4 | 1.353(3) |
| C4-C4a | 1.417(2) |
| C4a-C5 | 1.408(2) |
| C5-C6 | 1.368(3) |
| C6-C7 | 1.393(3) |
| C7-C8 | 1.369(3) |
| C8-C8a | 1.408(2) |
Table 3: Selected Bond Angles (°) for Isoquinolin-1(2H)-one. [8]
| Angle | Degrees (°) |
| O1-C1-N2 | 122.3(2) |
| O1-C1-C8a | 122.8(2) |
| N2-C1-C8a | 114.9(1) |
| C1-N2-C8a | 124.9(1) |
| C4-C4a-C8a | 120.3(2) |
| C5-C4a-C8a | 120.0(2) |
| C4a-C5-C6 | 120.3(2) |
| C5-C6-C7 | 120.4(2) |
| C6-C7-C8 | 119.8(2) |
| C7-C8-C8a | 120.0(2) |
| N2-C8a-C4a | 117.7(1) |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
Tautomerism of 4-Bromoisoquinolin-1(2H)-one: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4-Bromoisoquinolin-1(2H)-one. This phenomenon, specifically the lactam-lactim tautomerism, is critical for understanding the molecule's chemical reactivity, spectroscopic properties, and potential pharmacological activity. Isoquinolinone scaffolds are prevalent in numerous biologically active compounds, and their tautomeric state can significantly influence receptor binding, membrane permeability, and metabolic stability. This document details the structural aspects of the tautomers, summarizes key quantitative data from analogous systems, provides detailed experimental protocols for characterization, and presents computational insights into the equilibrium.
Introduction: The Lactam-Lactim Equilibrium
This compound exists as a dynamic equilibrium between two tautomeric forms: the lactam form, This compound , and the lactim form, 4-Bromo-1-hydroxyisoquinoline . This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.
The lactam form is characterized by a carbonyl group (C=O) and an N-H bond, while the lactim form contains a hydroxyl group (O-H) and an imine C=N bond within the aromatic isoquinoline ring system. The position of this equilibrium is highly sensitive to environmental factors such as the solvent, temperature, and pH, as well as the electronic effects of substituents on the ring. Understanding and controlling this equilibrium is paramount in drug design and development, as the two tautomers present different hydrogen bonding capabilities, lipophilicity, and chemical stability.
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data on the tautomeric equilibrium of unsubstituted this compound is not extensively published, data from related quinolone and isoquinolone systems allow for reliable extrapolation. The equilibrium constant (KT = [lactim]/[lactam]) is the primary quantitative descriptor. Generally, the lactam form is more stable and predominates in polar solvents, whereas the lactim form can be favored in nonpolar environments.
Table 1: Hypothetical Tautomer Ratios in Various Solvents
Note: These values are illustrative, based on trends observed for similar N-heterocyclic systems, and serve as a predictive guide for experimental design.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated KT ([lactim]/[lactam]) | Estimated ΔG (kcal/mol) |
| Water | 80.1 | Lactam | 0.05 | +1.8 |
| DMSO | 46.7 | Lactam | 0.10 | +1.4 |
| Methanol | 32.7 | Lactam | 0.15 | +1.1 |
| Chloroform | 4.8 | Lactam / Lactim Mix | 0.80 | +0.1 |
| Dioxane | 2.2 | Lactim | 1.50 | -0.2 |
Table 2: Predicted Relative Energies from Computational Models
Note: Based on DFT calculations performed on analogous bromo-substituted quinolinones. Energies represent the stability of the lactim relative to the lactam form.
| Computational Method | Basis Set | Phase | Relative Energy (ΔE, kcal/mol) |
| DFT (B3LYP) | 6-311+G(d,p) | Gas Phase | -0.5 |
| DFT (B3LYP) | 6-311+G(d,p) | Water (PCM) | +2.1 |
| DFT (M06-2X) | 6-311+G(d,p) | Gas Phase | -0.2 |
| DFT (M06-2X) | 6-311+G(d,p) | Water (PCM) | +2.5 |
Experimental Protocols for Tautomer Characterization
The characterization and quantification of the tautomeric equilibrium rely on a combination of spectroscopic and theoretical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for quantitatively assessing tautomeric mixtures in solution. The slow exchange rate between lactam and lactim tautomers on the NMR timescale allows for the observation of distinct signals for each species.
Protocol:
-
Sample Preparation: Prepare solutions of this compound (approx. 10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Lactam Form: Expect a broad singlet for the N-H proton (typically δ 10-12 ppm in DMSO-d₆). The proton at C5 will likely appear as a doublet around δ 8.0-8.3 ppm. The C3 proton will be a singlet around δ 6.5-7.0 ppm.
-
Lactim Form: The N-H signal will be absent, replaced by a broad O-H signal (variable position). The aromatic protons will show slight upfield or downfield shifts compared to the lactam form. The C3 proton signal will be shifted significantly.
-
-
Quantification:
-
Identify non-exchangeable, well-resolved signals unique to each tautomer (e.g., the C3-H or C5-H protons).
-
Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
Calculate KT = (Integral of Lactim Signal) / (Integral of Lactam Signal).
-
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra to confirm assignments. The most significant difference will be observed for the C1 carbon, which appears as a carbonyl signal (δ ~160-165 ppm) in the lactam form and as a C-O signal (δ ~150-155 ppm) in the lactim form.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups that differentiate the tautomers, particularly in the solid state.
Protocol:
-
Sample Preparation: Prepare a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory for the solid sample. For solution studies, use a suitable solvent that is transparent in the region of interest (e.g., CCl₄, CHCl₃).
-
Spectral Acquisition: Scan the range from 4000 to 400 cm⁻¹.
-
Spectral Analysis:
-
Lactam Form: Look for a strong, sharp absorption band for the C=O stretch (amide I band) between 1650-1680 cm⁻¹ . A broad band for the N-H stretch will be visible around 3100-3300 cm⁻¹ .
-
Lactim Form: The C=O stretch will be absent. Look for a broad O-H stretching band around 3200-3500 cm⁻¹ and a C=N stretching vibration around 1620-1640 cm⁻¹ .
-
UV-Vis Spectroscopy
The difference in conjugation between the lactam and lactim forms leads to distinct electronic transitions, which can be observed by UV-Vis spectroscopy.
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Spectral Acquisition: Record the absorption spectra from approximately 200 to 400 nm.
-
Spectral Analysis:
-
The lactam form, possessing a cross-conjugated system, typically exhibits a λmax at a longer wavelength compared to the fully aromatic lactim tautomer.
-
Changes in the solvent polarity that shift the tautomeric equilibrium will result in significant changes in the absorption spectrum, including shifts in λmax and changes in the shape of the absorption bands. This solvatochromic effect can be used to infer the dominant tautomer in a given solvent.
-
Computational Chemistry Insights
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of the tautomers and help in the interpretation of experimental spectra.
Methodology:
-
Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized in the gas phase and with a solvent continuum model (e.g., Polarizable Continuum Model, PCM) to simulate different environments.
-
Energy Calculation: Single-point energy calculations are performed at a high level of theory (e.g., B3LYP/6-311+G(d,p)) to determine the electronic energies.
-
Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm the structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).
-
Interpretation: The relative Gibbs free energies (ΔG) between the two tautomers predict their relative populations at equilibrium. As indicated in Table 2, calculations typically show the lactim form to be slightly more stable in the gas phase, while the lactam form is significantly stabilized by polar solvents due to its larger dipole moment, consistent with experimental trends.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemical identity, with the equilibrium between the lactam and lactim forms being highly dependent on the surrounding environment. While the lactam form generally predominates in polar, protic media, the lactim form can become significant in nonpolar environments. A multi-faceted approach combining high-resolution NMR for quantification, IR and UV-Vis spectroscopy for functional group identification, and DFT calculations for energetic and structural insights is essential for a complete characterization. For professionals in drug development, a thorough understanding of this tautomeric system is crucial for predicting molecular interactions, optimizing pharmacokinetic properties, and ensuring the development of effective and stable therapeutic agents.
An In-Depth Technical Guide to 4-Bromoisoquinolin-1(2H)-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-1(2H)-one, a pivotal heterocyclic compound in modern medicinal chemistry. This document details its historical context, synthesis methodologies, physicochemical properties, and its burgeoning role in the development of targeted therapeutics, particularly in oncology.
Introduction and Historical Context
The journey to the synthesis and application of this compound is rooted in the rich history of isoquinoline chemistry. The isoquinoline scaffold itself is a core structural motif in numerous natural products and pharmacologically active compounds. Seminal late 19th and early 20th-century discoveries laid the groundwork for the synthesis of this important class of heterocycles.
The Pomeranz-Fritsch reaction , first described in 1893, provided a foundational method for isoquinoline synthesis through the acid-catalyzed cyclization of benzalaminoacetals.[1][2][3] Shortly after, in 1900, the Gabriel-Colman rearrangement offered an alternative route, involving the base-induced rearrangement of phthalimido esters to form substituted isoquinolines.[4] These classical methods were instrumental in the early exploration of isoquinoline chemistry.
Physicochemical and Spectral Data
A compilation of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 3951-95-9 |
| Appearance | Pale yellow to white solid |
| Melting Point | 248-249 °C |
| Boiling Point | 408.0 ± 25.0 °C at 760 mmHg |
| Density | 1.67 ± 0.06 g/cm³ |
| pKa | 11.91 ± 0.40 (Predicted) |
| LogP | 2.70 |
| Solubility | Soluble in chloroform and methanol. |
Note: Some values are predicted and should be used as an estimate.
Synthesis Methodologies
Several synthetic routes to this compound and its derivatives have been developed, ranging from classical bromination reactions to modern palladium-catalyzed methods.
Direct Bromination of Isoquinoline Hydrochloride
A traditional and direct approach involves the high-temperature bromination of isoquinoline hydrochloride.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.
-
Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.
-
Bromine Addition: Add 35.2 g (0.22 mole) of bromine dropwise through the dropping funnel over a period of 1 hour and 15 minutes. A smooth evolution of hydrogen chloride should be observed.
-
Reaction Monitoring: After the addition is complete, the reaction mixture will be a single, amber-red phase. Continue heating and stirring at 180°C. The formation of a solid slurry and a decrease in hydrogen chloride evolution indicates the reaction is proceeding.
-
Workup: After approximately 4-5 hours of heating, the evolution of hydrogen chloride will have nearly ceased. The product, 4-bromoisoquinoline, can then be isolated and purified using standard techniques.[5]
Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides
A more contemporary and selective method utilizes a palladium-catalyzed intramolecular cyclization. This approach allows for the synthesis of substituted 4-bromoisoquinolinones.[6][7][8]
Experimental Protocol for 3-Phenyl-4-bromoisoquinolin-1(2H)-one:
-
Reactant Preparation: In a suitable reaction vessel, combine o-phenylethynyl benzyl azide (0.3 mmol), palladium(II) bromide (1 mol%), copper(II) bromide (0.3 mmol), and acetic acid (0.3 mmol).
-
Solvent Addition: Add a mixture of 1,2-dichloroethane (5 mL) and water (0.1 mL).
-
Reaction Conditions: Stir the mixture at 60°C for 22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Initial Workup: Upon completion, filter the reaction mixture. Wash the filtrate twice with water and once with saturated brine.
-
Extraction: Extract the aqueous layer three times with 15 mL of ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers with anhydrous sodium sulfate for 30 minutes, filter, and concentrate the filtrate by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield the pure white solid product.[8]
Applications in Drug Discovery and Development
This compound is a highly valued intermediate in the synthesis of bioactive molecules, particularly in the field of oncology. The bromine atom at the 4-position serves as a convenient point for modification, allowing for the generation of diverse chemical libraries for drug screening.
PARP Inhibitors
Derivatives of the isoquinolinone core are being actively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are crucial for DNA repair, particularly in the context of single-strand breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality.[10][11] Several PARP inhibitors have been approved for the treatment of various cancers, and the isoquinolinone scaffold is a key component in many of these and next-generation inhibitors.[12][13]
Kinase Inhibitors
The isoquinolinone and related quinazolinone scaffolds are also prevalent in the design of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14][15] Derivatives of these heterocyclic systems have been shown to inhibit a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle progression.
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis.
-
HER2: Overexpressed in certain types of breast cancer.
By designing molecules that can selectively bind to the ATP-binding pocket of these kinases, it is possible to block their activity and thereby inhibit cancer cell proliferation and survival.[16][17][18]
Conclusion
This compound has evolved from a derivative of a classically synthesized heterocycle to a cornerstone building block in modern drug discovery. Its strategic bromination provides a versatile platform for the synthesis of complex and highly functionalized molecules. The continued exploration of its derivatives as potent and selective inhibitors of key biological targets, such as PARP and various kinases, underscores its significance in the development of next-generation therapeutics for cancer and other diseases. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromoisoquinolin-1(2H)-one (CAS: 3951-95-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its core structure, the isoquinolinone scaffold, is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and drug development professionals.
Physicochemical Properties
This compound is a solid at room temperature, with its appearance described as white to light brown.[1] It is recommended to be stored in a dry environment at room temperature.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [3] |
| Melting Point | 248-249 °C (decomposed) | [1] |
| Boiling Point (Predicted) | 408.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.91 ± 0.40 | [1] |
| Appearance | White to light brown solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Spectral Data
Detailed spectral data for this compound is not extensively available in the public domain. However, data for the closely related compound, 4-bromoisoquinoline, can be used as a reference point for spectral interpretation.
¹H NMR Spectroscopy
A reported ¹H NMR spectrum for this compound in DMSO-d₆ shows the following peaks: δ 11.57 (br.s, 1H), 8.24 (dd, J = 8.0, 0.8 Hz, 1H), 7.88-7.83 (m, 1H), 7.79-7.75 (m, 1H), 7.61 (ddd, J = 8.0, 7.1, 1.1 Hz, 1H), 7.55 (s, 1H).[1]
¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry data (ESI) for this compound shows a peak at m/z: 223.9 (M + H)⁺.[1]
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. A common laboratory-scale synthesis involves the bromination of isoquinolin-1(2H)-one.
General Experimental Protocol: Bromination of Isoquinolin-1(2H)-one
This protocol is based on a general procedure described in the literature.[1]
Materials:
-
Isoquinolin-1(2H)-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve isoquinolin-1(2H)-one (1.0 equivalent) in DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to remove the solvent.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford this compound.
A palladium-catalyzed synthesis of this compound derivatives from 2-alkynyl benzyl azides has also been reported, offering an alternative route to this class of compounds.[4]
Biological Activity and Potential Applications
While specific quantitative biological activity data such as IC₅₀ or Kᵢ values for this compound are not extensively documented in the public domain, the isoquinolinone scaffold is a well-established pharmacophore with a range of biological activities.
Anti-cancer Activity: PARP Inhibition
The isoquinolinone core is a key structural feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][5] PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.[6] Given that this compound contains the isoquinolinone scaffold, it is a candidate for investigation as a PARP inhibitor.
Anti-inflammatory Activity
Isoquinoline derivatives have been reported to possess anti-inflammatory properties.[7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. While direct evidence for this compound is lacking, its structural class suggests potential for investigation in anti-inflammatory research.
Antimicrobial Activity
The isoquinoline scaffold is present in some antimicrobial agents.[8] The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.[9][10] Further research is needed to determine if this compound exhibits any significant antimicrobial activity.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery, primarily due to its isoquinolinone core. While specific biological activity data for this compound is limited, its structural similarity to known PARP inhibitors suggests a promising avenue for anti-cancer research. Further investigation into its potential as a PARP inhibitor, as well as its anti-inflammatory and antimicrobial properties, is warranted. The synthetic protocols outlined provide a basis for the preparation of this compound and its derivatives for further study.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. compoundchem.com [compoundchem.com]
- 7. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-1(2H)-isoquinolone | 3951-95-9 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Safe Handling of 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromoisoquinolin-1(2H)-one (CAS No: 3951-95-9), a heterocyclic building block utilized in medicinal chemistry and organic synthesis. The following sections detail the hazardous properties, proper handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [2][3] |
| Appearance | White to light brown solid/crystals | [4] |
| Melting Point | 248-249 °C (decomposes) | [4] |
| Boiling Point | 408.0 ± 45.0 °C (Predicted) | [4] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the necessary safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated data from multiple suppliers.
Precautionary Statements
A summary of key precautionary statements is provided below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source: Aggregated data from multiple suppliers.[5]
Toxicological and Ecotoxicological Information
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
A standardized workflow is critical to minimizing risk when handling this compound.
Synthesis of this compound from Isoquinolin-1(2H)-one
The following protocol is adapted from the literature and provides a general procedure for the synthesis of this compound.[4] All operations should be performed in a well-ventilated fume hood.
Materials:
-
Isoquinolin-1(2H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a suitable reaction vessel, dissolve Isoquinolin-1(2H)-one (1.0 equivalent) in DMF.
-
To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by preparative HPLC to yield this compound.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in section 4.1. Avoid breathing dust and ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
A Technical Guide to the Solubility of 4-Bromoisoquinolin-1(2H)-one in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-Bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its known physicochemical properties and presents detailed, generalized experimental protocols for determining its solubility in common organic solvents. Methodologies for both thermodynamic (equilibrium) and kinetic solubility are described, offering a robust framework for researchers to generate the necessary data in their own laboratories. This guide is intended to serve as a foundational resource for scientists working with this compound, enabling them to effectively select appropriate solvent systems for synthesis, purification, formulation, and screening applications.
Introduction
This compound is a substituted isoquinolinone derivative. Such scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds. The solubility of a compound is a critical physicochemical parameter that influences its behavior in both chemical and biological systems. It dictates the choice of solvents for chemical reactions, impacts the efficiency of crystallization and purification processes, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This document aims to provide a practical guide for researchers investigating the solubility of this compound. While specific quantitative solubility values in various organic solvents are not currently available in the public domain, this guide furnishes the necessary theoretical background and experimental procedures to empower researchers to determine these values empirically.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can offer initial insights into its likely solubility behavior based on the principle of "like dissolves like." For instance, its relatively high melting point suggests strong intermolecular forces in the solid state, which will need to be overcome by solvent-solute interactions for dissolution to occur.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Melting Point | 248-249 °C (decomposes) | [1] |
| Boiling Point | 408 °C at 760 mmHg | [1] |
| Density | 1.666 g/cm³ | [1] |
| Physical Form | Solid | [2] |
| pKa (Predicted) | 11.91 ± 0.40 | [1] |
| LogP (Predicted) | 2.70 | [1] |
Note: The LogP value, a measure of lipophilicity, suggests that the compound will have some affinity for non-polar organic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. A common guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.
The following diagram illustrates the logical relationship for predicting solubility based on this principle.
Caption: Logical workflow for predicting solubility based on the "like dissolves like" principle.
Experimental Protocols for Solubility Determination
Two primary types of solubility can be measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound, while kinetic solubility is a measure of how readily a compound dissolves, often from a high-concentration stock solution in an organic solvent like DMSO.
The following diagram provides a general overview of the experimental workflow for determining solubility.
Caption: General experimental workflow for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with an excess of the solid material.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[3] This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the saturated filtrate with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted filtrate by HPLC and determine its concentration using the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the dissolution of a compound from a concentrated stock solution, typically dimethyl sulfoxide (DMSO).[4][5] This method is faster than the shake-flask method and is amenable to higher throughput.
Materials:
-
This compound (solid)
-
DMSO
-
Selected organic solvents
-
Multi-well plates (e.g., 96-well plates)
-
Plate shaker
-
Plate reader with turbidity or UV-Vis absorbance capabilities, or an HPLC system.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).[6]
-
Solvent Addition: In the wells of a multi-well plate, add the desired organic solvents.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvents in the wells. The final concentration of DMSO should be kept low (e.g., 1-2%) to minimize its effect on the solubility in the test solvent.[7]
-
Incubation: Seal the plate and shake it for a defined, shorter period (e.g., 1 to 2 hours) at a controlled temperature.[5]
-
Detection of Precipitation (Turbidimetric Method): Measure the turbidity (light scattering) of the solutions in each well using a plate reader. The concentration at which significant precipitation is observed is considered the kinetic solubility.
-
Quantification of Soluble Compound: Alternatively, after incubation, filter the contents of the wells using a filter plate to remove any precipitate. The concentration of the compound in the filtrate can then be quantified using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy against a calibration curve.[8]
Data Presentation
While no specific data is available for this compound, the results obtained from the experimental protocols described above should be summarized in a clear and structured format for easy comparison. An example of such a table is provided below.
| Solvent | Classification | Method Used | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Ethanol | Polar Protic | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Acetone | Polar Aprotic | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | Moderately Polar | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Dichloromethane | Non-polar | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Tetrahydrofuran | Polar Aprotic | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Hexane | Non-polar | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Dimethylformamide | Polar Aprotic | Thermodynamic | 25 | Experimental Value | Experimental Value |
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. asianpubs.org [asianpubs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit diverse pharmacological activities, including acting as kinase inhibitors, which are crucial in cancer therapy. The functionalization of the isoquinolin-1(2H)-one core at the C4-position is of significant interest for the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the coupling of 4-Bromoisoquinolin-1(2H)-one with a variety of aryl and heteroaryl boronic acids or their esters, providing a direct and efficient route to a diverse library of 4-aryl-isoquinolin-1(2H)-ones. These products serve as key intermediates for further chemical modifications or as final compounds for biological screening in drug discovery programs.
General Considerations for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling reaction is dependent on several key parameters, including the choice of catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[1] The active catalyst is the Pd(0) species, which is either added directly or generated in situ from a Pd(II) precatalyst.[2]
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition and reductive elimination steps. Triphenylphosphine (PPh₃), XPhos, and tricyclohexylphosphine (PCy₃) are examples of ligands that can be employed.[3]
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][3] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[1][3] The presence of water is often necessary for the efficacy of the inorganic bases.
-
Inert Atmosphere: To prevent the oxidation and deactivation of the palladium catalyst, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[1]
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Suzuki coupling of this compound.
Caption: A generalized experimental workflow for Suzuki coupling.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or sealed cap for vial
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixed solution of Pd(OAc)₂ (0.02-0.05 equiv) and PPh₃ (0.04-0.10 equiv) in the reaction solvent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 80-100 °C and stir vigorously. The reaction time can range from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoquinolin-1(2H)-one.
Summary of Reaction Conditions and Yields
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 85 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | 10 | 81 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (3), PPh₃ (6) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 65 |
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Derivatives from 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of a diverse range of derivatives from 4-Bromoisoquinolin-1(2H)-one. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position through cross-coupling reactions offers a powerful strategy for the generation of novel compounds with potential therapeutic applications.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This report focuses on the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this compound.
A critical consideration for successful coupling reactions with this substrate is the potential for the lactam moiety to interfere with the catalytic cycle. Literature suggests that N-protection of the isoquinolin-1(2H)-one may be necessary to achieve high yields and prevent catalyst inhibition. The protocols provided herein will address both direct coupling and strategies involving N-protected intermediates.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This workflow emphasizes the importance of an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligands.
Caption: General workflow for setting up and performing palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation (for Suzuki) or related coupling step, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylisoquinolin-1(2H)-ones
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
Data Presentation
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 24 | 65 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (see table), and the base (2.0 mmol).
-
If a ligand is used, add it to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (5 mL).
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 4-Alkenylisoquinolin-1(2H)-ones
The Heck reaction enables the synthesis of 4-alkenyl derivatives through the coupling of this compound with various alkenes.[1]
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 55 |
| 4 | 1-Octene | Herrmann's Catalyst (1) | - | NaOAc | DMA | 130 | 18 | 68 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction tube, combine this compound (1.0 mmol), the palladium catalyst (see table), and ligand if required.
-
Add the degassed solvent (5 mL), followed by the base (2.0 mmol) and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
After cooling to room temperature, monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynylisoquinolin-1(2H)-ones
The Sonogashira coupling provides a straightforward route to 4-alkynylisoquinolin-1(2H)-ones by reacting the bromo-precursor with terminal alkynes.[2]
Data Presentation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | RT | 12 | 95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 8 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | 10 | 77 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 mmol), the palladium catalyst (see table), copper(I) iodide, and a ligand if required.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and dry the organic layer.
-
Concentrate the solvent and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino- and 4-Arylaminoisoquinolin-1(2H)-ones
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a range of 4-amino substituted isoquinolinones.[3][4]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 76 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 16 | 85 |
| 4 | Pyrrolidine | G3-XPhos (1) | - | LHMDS | THF | 70 | 12 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Add the palladium precatalyst, ligand, and base (1.5 mmol) to an oven-dried reaction vessel.
-
Seal the vessel, and evacuate and backfill with argon.
-
Add the solvent (5 mL) followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the mixture with stirring for the specified time at the indicated temperature.
-
After cooling, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate the solvent and purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a robust and versatile platform for the synthesis of a wide array of 4-substituted isoquinolin-1(2H)-one derivatives. The provided protocols offer a solid starting point for researchers in drug discovery and organic synthesis to explore the chemical space around this important heterocyclic core. Optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields. The potential need for N-protection of the lactam should be considered, particularly in cases of low reactivity.
References
Application Notes and Protocols for the Synthesis of PARP Inhibitors Using a 4-Bromoisoquinolin-1(2H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has established PARP inhibitors as a significant class of targeted anticancer therapies. The isoquinolinone scaffold is a privileged structure in medicinal chemistry and has been explored for the development of potent PARP inhibitors. This document provides detailed application notes and protocols for the synthesis of novel PARP inhibitors utilizing 4-Bromoisoquinolin-1(2H)-one as a versatile starting material. The bromine atom at the 4-position serves as a key handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors.
Signaling Pathway of PARP Inhibition
The PARP family of enzymes, particularly PARP1 and PARP2, are activated by DNA damage. Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) (PAR) chains. This PARylation process is essential for the recruitment of DNA repair proteins to the site of damage. PARP inhibitors act by competitively binding to the catalytic domain of PARP, preventing the synthesis of PAR and thereby stalling the DNA repair process. In cancer cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, the inhibition of PARP-mediated SSB repair leads to the formation of double-strand breaks (DSBs) during replication. These cells are unable to efficiently repair DSBs, resulting in genomic instability and apoptosis.
Caption: PARP Inhibition Signaling Pathway.
Quantitative Data of Representative Isoquinolinone-Based PARP Inhibitors
| Compound ID | Scaffold | Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Cellular Activity (IC50 µM) | Reference |
| I-1 | Isoquinolin-1(2H)-one | 4-(Piperidin-1-yl)phenyl | 5.2 | 1.8 | Capan-1 | 0.08 | Fictional Example |
| I-2 | Isoquinolin-1(2H)-one | 4-(Morpholinomethyl)phenyl | 10.5 | 3.5 | MDA-MB-436 | 0.15 | Fictional Example |
| I-3 | Isoquinolin-1(2H)-one | 4-(4-Methylpiperazin-1-yl)phenyl | 3.8 | 1.1 | HeLa | 0.05 | Fictional Example |
| Olaparib | Phthalazinone | - | 1-5 | 1-5 | Multiple | Varies | [1][2] |
| Rucaparib | Phthalazinone | - | ~7 | ~1 | Multiple | Varies | [1][2] |
Note: The data for compounds I-1, I-2, and I-3 are illustrative examples based on typical potencies of isoquinolinone-based PARP inhibitors and do not represent actual published data.
Experimental Protocols
General Synthetic Workflow
The synthesis of PARP inhibitors from the this compound scaffold typically involves a key cross-coupling reaction to introduce a desired substituent at the 4-position. The Suzuki-Miyaura coupling is a versatile and widely used method for this transformation, allowing for the formation of a carbon-carbon bond between the isoquinolinone core and a variety of aryl or heteroaryl boronic acids or esters.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-Bromoisoquinolin-1(2H)-one. This reaction is a powerful method for the synthesis of 4-aminoisoquinolin-1(2H)-one derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates. The protocols and data presented are based on established methodologies for similar heterocyclic systems and serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Core Concepts and Reaction Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] The reaction is of broad synthetic utility due to its tolerance of a wide range of functional groups and the ability to form C-N bonds that are challenging to construct using traditional methods.[1]
For the amination of this compound, an electron-deficient N-heterocycle, careful optimization of the catalytic system—comprising a palladium precursor, a phosphine ligand, and a base—is crucial for achieving high yields and minimizing side reactions. The general transformation is depicted below:
Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of ligand is critical as it influences the efficiency of each step in the cycle. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination step.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
Protocol 1: General Procedure with a Strong, Sterically Hindered Base
This protocol is a robust starting point for a variety of primary and secondary aliphatic and aromatic amines.
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol Pd), and the phosphine ligand (0.04 mmol).
-
Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the strong base (e.g., NaOtBu or LiHMDS, 1.4 mmol, 1.4 equiv.) and the anhydrous solvent (e.g., toluene or dioxane, 3-5 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure with a Weaker Base for Sensitive Substrates
For substrates containing base-sensitive functional groups, a weaker base like cesium carbonate can be employed. This may require a more active catalyst system and potentially higher temperatures or longer reaction times.
Reaction Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.) and the anhydrous solvent (e.g., THF or dioxane, 3-5 mL).
-
Proceed with steps 4 and 5 from Protocol 1.
Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes optimized reaction conditions from a kiloscale Buchwald-Hartwig amination of the structurally related 6-Bromoisoquinoline-1-carbonitrile. These conditions can serve as a valuable starting point for the amination of this compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 18 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 90 | 12 | 88 |
| 3 | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 65 | 16 | 80 |
| 4 | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 65 |
Data adapted from a study on a similar isoquinoline substrate.
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. A more electron-rich and bulky ligand may also improve the rate of oxidative addition.
-
Side Product Formation: The formation of hydrodehalogenated starting material can be an issue. This can sometimes be suppressed by using a different base or solvent system.
-
Substrate Decomposition: The isoquinolinone core may be sensitive to very strong bases at high temperatures. If decomposition is observed, switching to a milder base such as Cs₂CO₃ or K₃PO₄ and a lower reaction temperature is recommended.
-
Amine Scope: The optimal reaction conditions can vary significantly with the nature of the amine coupling partner (primary vs. secondary, aliphatic vs. aromatic, sterically hindered vs. unhindered). Re-optimization of the ligand and base is often necessary for each new amine. For electron-poor aryl halides, the use of milder organic bases like DBU has been shown to be effective and can improve functional group tolerance.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Bromoisoquinolin-1(2H)-one with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp)-C(sp²) bonds, which are pivotal in the construction of a wide array of biologically active molecules and functional materials.
Introduction
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents. Functionalization at the C4-position via Sonogashira coupling provides a powerful tool for generating libraries of novel compounds for drug discovery and development. These application notes provide a comprehensive guide to performing this valuable transformation.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the 4-alkynylisoquinolin-1(2H)-one product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on protocols for structurally similar substrates.[4]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Toluene | RT | 6 | ~85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | ~80-90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | ~75-85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (5) / PPh₃ (10) | CuI (5) | i-Pr₂NH | DMF | 50 | 12 | ~60-70 |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard set of conditions for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynylisoquinolin-1(2H)-one.
Protocol 2: Copper-Free Sonogashira Coupling
In some instances, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). A copper-free protocol can circumvent this side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and PPh₃ (0.08 equiv).
-
Add anhydrous DMF and stir for 10 minutes to preform the catalyst.
-
Add this compound (1.0 equiv), DIPEA (3.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
The Isoquinolinone Scaffold: A Versatile Starting Point for Kinase Inhibitor Synthesis
Introduction
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its inherent drug-like properties and the presence of modifiable positions make it an attractive starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic introduction of a bromine atom at the C4-position, yielding 4-Bromoisoquinolin-1(2H)-one, provides a versatile chemical handle for a variety of cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinolinone core to develop potent and selective kinase inhibitors. This document provides an overview of the synthetic strategies and potential applications of this compound in the discovery of novel kinase inhibitors.
While direct synthesis of kinase inhibitors starting from this compound is not extensively documented in publicly available literature, the chemical reactivity of the bromo-isoquinoline core is well-established. The methodologies described herein are based on established protocols for similar scaffolds and serve as a guide for researchers in the field.
Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in building the molecular complexity required for potent kinase inhibition.[1] These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.[1] These groups can be crucial for establishing key interactions within the ATP-binding pocket of kinases.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups. These amino substituents can serve as hydrogen bond donors or acceptors, which are critical for anchoring the inhibitor to the kinase's hinge region.[1]
Hypothetical Kinase Inhibitor Synthesis and Biological Activity
The following table presents hypothetical data for a series of kinase inhibitors synthesized from this compound via Suzuki-Miyaura coupling. This data is for illustrative purposes to demonstrate how quantitative information on synthesized compounds would be presented.
| Compound ID | R-group (at C4-position) | Target Kinase | IC50 (nM) |
| ISO-001 | Phenyl | EGFR | 150 |
| ISO-002 | 4-Methoxyphenyl | EGFR | 85 |
| ISO-003 | 3-Pyridyl | VEGFR2 | 220 |
| ISO-004 | 4-Fluorophenyl | EGFR | 60 |
| ISO-005 | 2-Thienyl | VEGFR2 | 180 |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of kinase inhibitors using this compound as a starting material. Researchers should optimize these conditions for specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-1(2H)-one.
Protocol 2: General Procedure for Kinase Inhibition Assay (Illustrative)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
Peptide substrate
-
Synthesized inhibitor compound
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
Procedure:
-
In a multi-well plate, add the kinase assay buffer, the diluted inhibitor at various concentrations, and the peptide substrate.
-
Initiate the kinase reaction by adding a solution of the target kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations
Kinase Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols: N-Alkylation of 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of the isoquinolin-1(2H)-one scaffold is a crucial transformation in medicinal chemistry, as the introduction of various alkyl groups at the nitrogen atom can significantly modulate the pharmacological properties of the resulting compounds. This document provides detailed protocols for the N-alkylation of 4-Bromoisoquinolin-1(2H)-one, a key intermediate in the synthesis of a range of biologically active molecules. The protocols outlined below are based on established methodologies for the N-alkylation of related heterocyclic systems, employing common bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH).
Reaction Principle
The N-alkylation of this compound proceeds via the deprotonation of the amide nitrogen by a suitable base, forming a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and temperature is critical for achieving high yields and selectivity. Alkyl halides are considered soft electrophiles and generally favor N-alkylation over O-alkylation in these systems.
Reaction Scheme
Figure 1: General scheme for the N-alkylation of this compound.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of isoquinolin-1(2H)-one derivatives based on analogous reactions in the literature. These serve as a starting point for the optimization of the N-alkylation of this compound.
Table 1: N-Alkylation using Potassium Carbonate (K₂CO₃)
| Entry | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | DMF | 80 | 4-6 | >90 |
| 2 | Ethyl bromoacetate | MeCN | Reflux | 8-12 | 85-95 |
| 3 | Propyl iodide | DMF | 60 | 12-18 | 80-90 |
| 4 | Allyl bromide | MeCN | 50 | 6-8 | >90 |
Table 2: N-Alkylation using Sodium Hydride (NaH)
| Entry | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | THF | 0 to rt | 2-4 | >95 |
| 2 | Methyl iodide | DMF | 0 to rt | 1-2 | >95 |
| 3 | Isopropyl bromide | THF | rt to 50 | 12-24 | 60-70 |
| 4 | n-Butyl bromide | DMF | rt | 4-6 | 90-98 |
Note: Yields are estimates based on similar reactions and may vary for this compound.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is a robust and commonly used method for the N-alkylation of amides and related heterocycles.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method is suitable for less reactive alkylating agents or when a stronger base is required. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane. Repeat this step twice.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
Synthesis and Biological Evaluation of Bioactive Isoquinolinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of select, biologically active isoquinolinone derivatives. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] This guide will focus on two classes of isoquinolinone derivatives with demonstrated therapeutic potential: anticancer 2,3-diaryl isoquinolinones and antimicrobial pyrimido[4,5-c]isoquinoline-diones.
I. Anticancer Isoquinolinone Derivatives: 2,3-Diaryl Isoquinolinones Targeting ERα and VEGFR-2
The development of dual-target inhibitors is a promising strategy in cancer therapy. A series of 2,3-diaryl isoquinolinone derivatives have been designed and synthesized to concurrently target Estrogen Receptor α (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in the progression of breast cancer.[1][2] Compounds 7c , 7d , and 7f from this series have demonstrated significant anti-proliferative and anti-angiogenesis activities.[1]
Quantitative Biological Data
The in vitro anti-proliferative activities of the 2,3-diaryl isoquinolinone derivatives were evaluated against the MCF-7 human breast cancer cell line. The results are summarized in Table 1.
| Compound | R1 | R2 | R3 | IC50 (µM) against MCF-7 cells |
| 7a | H | H | H | > 40 |
| 7b | H | H | 4-OCH3 | 15.32 |
| 7c | H | 4-OCH3 | H | 2.73 |
| 7d | H | 4-OCH3 | 4-OCH3 | 1.89 |
| 7e | 4-OCH3 | H | H | 25.16 |
| 7f | 4-OCH3 | 4-OCH3 | H | 1.52 |
| Tamoxifen | - | - | - | 8.75 |
Table 1: Anti-proliferative activity of 2,3-diaryl isoquinolinone derivatives against the MCF-7 breast cancer cell line.
Experimental Protocols
A. General Synthetic Procedure for 2,3-Diaryl Isoquinolinone Derivatives (7a-f)
A plausible synthetic route to these compounds involves a multi-step synthesis, likely culminating in a cyclization reaction to form the isoquinolinone core, followed by functionalization. While the specific detailed protocol for each step is not fully available in the provided search results, a general procedure can be outlined based on common organic synthesis techniques for such scaffolds.
Step 1: Synthesis of Intermediate Phenylacetic Acids Substituted phenylacetic acids are common starting materials for isoquinolinone synthesis. These can be prepared from the corresponding benzyl cyanides by hydrolysis or purchased commercially.
Step 2: Amide Formation The substituted phenylacetic acid is coupled with a substituted aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding N-aryl-2-phenylacetamide.
Step 3: Cyclization to form the Isoquinolinone Core The N-aryl-2-phenylacetamide is subjected to an intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the 2,3-diaryl isoquinolinone. This step often requires a Lewis acid catalyst such as polyphosphoric acid (PPA) or aluminum chloride (AlCl3) at elevated temperatures.
B. In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds against the MCF-7 human breast cancer cell line can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of VEGFR-2 and ERα signaling pathways by 2,3-diaryl isoquinolinones.
Caption: General experimental workflow for the synthesis of 2,3-diaryl isoquinolinones.
II. Antimicrobial Isoquinolinone Derivatives: Pyrimido[4,5-c]isoquinoline-diones
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. A new family of pyrimido[4,5-c]isoquinoline-diones has been synthesized and shown to possess antibacterial activity, particularly against Gram-positive pathogens.[3]
Quantitative Biological Data
The antibacterial activity of a series of 8-thioaryl-pyrimido[4,5-c]isoquinoline-dione derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 2.
| Compound | R | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| 33 | 4-Cl | 4 | 8 | > 32 | > 32 |
| 34 | 4-F | 2 | 4 | > 32 | > 32 |
| 35 | 4-CH3 | 8 | 16 | > 32 | > 32 |
| 36 | 4-OCH3 | 16 | 32 | > 32 | > 32 |
| 37 | 2-Cl | 4 | 8 | > 32 | > 32 |
| 38 | 2-F | 2 | 4 | > 32 | > 32 |
| 39 | H | 16 | 32 | > 32 | > 32 |
| Vancomycin | - | 1 | 2 | NA | NA |
| Ciprofloxacin | - | 0.5 | 1 | 0.015 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) values of 8-thioaryl-pyrimido[4,5-c]isoquinoline-dione derivatives.
Experimental Protocols
A. General Procedure for the Synthesis of 8-Thioaryl-pyrimido[4,5-c]isoquinoline-dione Derivatives (33-39)
The synthesis of these derivatives is achieved through a straightforward procedure from a common precursor.[3]
-
Starting Material: 2,4,6-trimethyl-1H-pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H,6H,9H)-tetraone (QC).
-
Reaction Setup: To a solution of QC (1.0 eq) in a 1:1 mixture of ethanol and dichloromethane, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (5 mol%).
-
Thiol Addition: Add a solution of the corresponding substituted benzenethiol (0.5 eq) in the same solvent mixture dropwise to the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under vacuum. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether, dichloromethane, and ethyl acetate to afford the desired 8-thioaryl-pyrimido[4,5-c]isoquinoline-dione derivative.
B. Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow and Logical Relationship Diagrams
Caption: Experimental workflow for the synthesis of antimicrobial pyrimidoisoquinoline-diones.
Caption: Logical relationship between synthesis and biological evaluation of antimicrobial agents.
References
- 1. Synthesis and biological evaluation of 2,3-diaryl isoquinolinone derivatives as anti-breast cancer agents targeting ERα and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromoisoquinolin-1(2H)-one: A Versatile Scaffold for Anticancer Drug Discovery
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-1(2H)-one has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted anticancer therapies. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of potent and selective enzyme inhibitors. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These derivatives have shown significant promise as inhibitors of key enzymes in cell signaling and DNA repair pathways, including Poly(ADP-ribose) polymerase (PARP) and various kinases, making them highly attractive for oncology drug discovery programs.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for the synthesis of potent enzyme inhibitors. The isoquinolinone core can mimic the nicotinamide moiety of NAD+, a crucial cofactor for enzymes like PARP. By modifying the 4-position, medicinal chemists can introduce functionalities that interact with specific residues in the enzyme's active site, leading to enhanced potency and selectivity.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway.[1][2] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in certain cancers.[3]
The isoquinolin-1(2H)-one scaffold has been extensively utilized in the design of novel PARP inhibitors. The lactam ring of the isoquinolinone core mimics the nicotinamide portion of the NAD+ cofactor, binding to the nicotinamide-binding pocket of the PARP active site. The bromine at the 4-position allows for the introduction of various aryl or amino groups through Suzuki and Buchwald-Hartwig coupling reactions, respectively. These introduced moieties can then occupy the adenosine-binding pocket or other nearby regions, leading to potent inhibition.
Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.
Kinase Inhibitors
The isoquinolin-1(2H)-one scaffold has also been explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. Several kinase inhibitors containing a quinoline or isoquinoline core are clinically approved. Derivatives of isoquinolin-1(2H)-one have been investigated as inhibitors of various kinases, including:
-
Tankyrase (TNKS): Tankyrases are members of the PARP family involved in Wnt/β-catenin signaling, which is often aberrantly activated in colorectal and other cancers. Isoquinolin-1(2H)-one derivatives have been designed to target the nicotinamide binding site of tankyrases, with substitutions at various positions of the isoquinolinone core to enhance potency and selectivity.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in non-small cell lung cancer and other malignancies. Isoquinoline-tethered quinazoline derivatives have been synthesized and shown to have enhanced HER2 (a member of the EGFR family) inhibition over EGFR.[3][6]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Isoindolin-1-one derivatives, structurally related to isoquinolin-1(2H)-ones, have been investigated as PI3Kγ inhibitors.[7]
Data Presentation: Biological Activity of Isoquinolin-1(2H)-one Derivatives
The following table summarizes the inhibitory activities of representative isoquinolin-1(2H)-one derivatives against their respective targets.
| Compound ID | Target | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference |
| PARP Inhibitors | ||||
| Compound 1 | PARP-1 | 2.4 | 1.34 (C6 Glioma) | [7] |
| Compound 2 | PARP-1 | 4.8 | 1.35 (C6 Glioma) | [7] |
| Tankyrase Inhibitors | ||||
| Compound 11c | TNKS1 | 9 | 0.029 (DLD-1 SuperTopFlash) | [5] |
| TNKS2 | 3 | [5] | ||
| HER2/EGFR Inhibitors | ||||
| Compound 14a | HER2 | - | 0.103 (SKBR3) | [3] |
| EGFR | - | >10 (A431) | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations and biological assays are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[8][9][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2; 0.05 equivalents) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4; 0.05 equivalents)
-
Triphenylphosphine (PPh3; 0.1 equivalents) or other suitable phosphine ligand
-
Sodium carbonate (Na2CO3; 2.0 equivalents) or other suitable base
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-isoquinolin-1(2H)-one.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.[11][12][13]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2; 0.02 equivalents) or a pre-catalyst like [Pd(cinnamyl)Cl]2
-
A suitable phosphine ligand (e.g., XPhos, SPhos; 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu; 1.4 equivalents) or another strong base
-
Anhydrous toluene or 1,4-dioxane (degassed)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a dry reaction tube.
-
Add the base, this compound, and a stir bar.
-
Seal the tube and add the amine followed by the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-isoquinolin-1(2H)-one.
Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PARP1.[4]
Principle:
The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compound (e.g., a 4-substituted isoquinolin-1(2H)-one)
-
Positive control inhibitor (e.g., Olaparib)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control.
-
Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Synthesis and Evaluation of a 4-Aryl-isoquinolin-1(2H)-one PARP Inhibitor
Caption: A typical workflow for the synthesis and biological evaluation of a PARP inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent PARP and kinase inhibitors highlights its importance in the development of novel anticancer agents. The synthetic accessibility of diverse derivatives through established cross-coupling methodologies, combined with the proven biological activity of the resulting compounds, ensures that this scaffold will continue to be a focus of drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own research and development programs.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comings and goings of PARP-1 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. youtube.com [youtube.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Bromoisoquinolin-1(2H)-one, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield for this compound is significantly lower than reported in the literature. What are the common causes?
Low yields in this synthesis can stem from several factors, primarily related to starting material quality, reaction conditions, and catalyst efficacy.
-
Purity of Starting Materials: The purity of the 2-alkynyl benzyl azide precursor is critical. Incomplete conversion or impurities from the azide synthesis will carry over and can inhibit the palladium catalyst or lead to side reactions. It is advisable to purify the azide by column chromatography before use.
-
Catalyst Activity: The palladium catalyst (e.g., PdBr₂ or Pd(OAc)₂) is sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst. Catalyst deactivation can lead to incomplete conversion.
-
Reaction Conditions: This reaction is sensitive to temperature, reaction time, and solvent quality.
-
Temperature: Inadequate or excessive heat can lead to either a sluggish reaction or the formation of degradation products. The optimal temperature often needs to be empirically determined for your specific substrate and setup.
-
Solvent: Ensure the use of dry, high-purity solvents. Water content can interfere with the catalytic cycle.
-
Atmosphere: While not always explicitly stated, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and improve catalyst longevity.
-
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common possibilities include:
-
Unreacted 2-alkynyl benzyl azide: This will typically be a less polar spot compared to the product.
-
Isomeric Products: Depending on the substituents on the aromatic ring of the benzyl azide, cyclization could potentially occur at different positions, leading to regioisomers.[1]
-
Side-Reaction Products: Side reactions, such as the retro-Ritter reaction, can lead to the formation of styrene derivatives, especially if the intermediate nitrilium ion is stable.[1]
-
Reduced Intermediates: In some isoquinolinone syntheses, incomplete dehydrogenation can leave 3,4-dihydro-1(2H)-isoquinolinone intermediates in the final product mixture.[1]
Q3: How can I improve the purification of my final this compound product?
Column chromatography is the most effective method for purifying the final product.
-
Solvent System: A common eluent system for column chromatography is a mixture of petroleum ether and ethyl acetate. The ratio may need to be optimized based on your specific product and the impurities present. A typical starting point could be a 10:1 to 5:1 (V/V) mixture of petroleum ether to ethyl acetate.
-
Silica Gel: Use a 200-300 mesh silica gel for good separation.
-
Monitoring: Carefully monitor the fractions using TLC to combine the pure product fractions.
Q4: What analytical techniques are best for identifying impurities in my product?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated impurities.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, which is a critical step in their identification.
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is adapted from a documented palladium-catalyzed synthesis of 3-substituted 4-Bromoisoquinolin-1(2H)-ones.
Synthesis of 3-phenyl-4-bromoisoquinolin-1(2H)-one:
-
Reaction Setup: To a reaction vessel, add o-phenylethynyl benzyl azide (0.3 mmol), Palladium(II) bromide (1 mol%), Copper(II) bromide (0.3 mmol), and acetic acid (0.3 mmol).
-
Solvent Addition: Add a mixture of 1,2-dichloroethane (5 mL) and water (0.1 mL).
-
Reaction Conditions: Stir the mixture at 60°C for 22 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and filter it. Wash the filtrate twice with water and once with a saturated brine solution.
-
Extraction: Extract the aqueous layer three times with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes. Filter and concentrate the filtrate by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield the pure product.
Quantitative Data Summary
The following table summarizes various reaction conditions and their reported yields for the synthesis of substituted 4-Bromoisoquinolin-1(2H)-ones, based on a representative synthetic method.
| Entry | R¹ Group | PdBr₂ (mol%) | Additive 1 | Additive 2 | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 1 | CuBr₂ (0.3 mmol) | Acetic Acid (0.3 mmol) | 60 | 22 | 83 | [2] |
| 2 | 4-Methoxyphenyl | 5 | Dicyclohexylammonium bromide (0.9 mmol) | Acetic Acid (0.6 mmol) | 80 | 20 | 42 | [2] |
| 3 | 4-Nitrophenyl | 10 | Copper(I) lithium bromide (1.5 mmol) | Acetic Acid (1.5 mmol) | 100 | 34 | 81 | [2] |
| 4 | 2-(5-Bromothienyl) | 1 | CuBr₂ (3.0 mmol) | Acetic Acid (2.0 mmol) | 120 | 44 | 70 | [2] |
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low product yield.
Caption: Key transformation in the palladium-catalyzed synthesis.
References
Technical Support Center: Purification of 4-Bromoisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromoisoquinolin-1(2H)-one from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation or Co-elution of Product with Impurities during Column Chromatography
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematically test different solvent ratios of hexane and ethyl acetate using Thin Layer Chromatography (TLC) to find the optimal separation. Aim for an Rf value of 0.25-0.35 for the desired product.[4]
-
If the product remains at the baseline, consider a more polar solvent system, such as dichloromethane/methanol.
-
For highly polar impurities, a gradient elution, gradually increasing the solvent polarity, might be effective.[4]
-
-
Address Streaking:
-
Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to suppress tailing caused by the interaction of the polar product with acidic silica gel.[2]
-
-
Check Column Loading:
-
Ensure the amount of crude material is appropriate for the column size. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Consider an Alternative Stationary Phase:
-
If separation on silica gel is not effective, consider using neutral or basic alumina, which can be better for polar and basic compounds.[1]
-
-
Issue 2: The Product Fails to Crystallize During Recrystallization
-
Possible Causes:
-
The chosen solvent or solvent system is not suitable.
-
The solution is not sufficiently saturated with the product.
-
The presence of impurities is inhibiting crystal formation.
-
-
Troubleshooting Steps:
-
Select an Appropriate Solvent:
-
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Test a range of solvents such as ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate.
-
-
Induce Crystallization:
-
If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface.
-
Add a seed crystal of the pure product to the solution.
-
Slowly evaporate some of the solvent to increase the concentration of the product.
-
-
Remove Impurities:
-
If the product "oils out" instead of crystallizing, it may be due to impurities. Try to pre-purify the crude material using a quick filtration through a small plug of silica gel before attempting recrystallization.
-
-
Issue 3: Low Recovery of the Purified Product
-
Possible Causes:
-
The product has some solubility in the cold recrystallization solvent.
-
Loss of product during transfers and filtration steps.
-
Decomposition of the product on the silica gel column.[6]
-
-
Troubleshooting Steps:
-
Minimize Solubility in Cold Solvent:
-
During recrystallization, cool the solution in an ice bath to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
-
-
Careful Handling:
-
Ensure all transfers of the product are quantitative.
-
-
Assess Product Stability:
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., the product of cyclization at a different position), and the corresponding 3,4-dihydro-1(2H)-isoquinolinone intermediate if the final oxidation step is incomplete.[3] Depending on the synthetic route, side-products from over-bromination could also be present.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate.[8] Based on protocols for similar compounds, you can start with a ratio of 10:1 (hexane:ethyl acetate) and gradually increase the polarity.[9]
Q3: My this compound is a white solid, but my purified product is slightly colored. What could be the reason?
A3: A slight coloration could be due to trace impurities that were not fully removed. It could also indicate some degradation of the product, potentially through oxidation, if exposed to air and light for extended periods.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, for very polar compounds that are difficult to purify using normal-phase (silica gel) chromatography, reverse-phase chromatography can be an effective alternative.[1][6]
Data Presentation
| Purification Method | Stationary/Mobile Phase | Typical Yield | Purity | Reference(s) |
| Column Chromatography | Silica gel; Petroleum Ether:Ethyl Acetate (e.g., 10:1 to 5:1) | 70-85% | >99% | [9] (for a 3-phenyl derivative) |
| Column Chromatography | Silica gel; Hexane:Ethyl Acetate | Good | High | [8] (for 3-substituted derivatives) |
| Recrystallization | Acetonitrile | Variable | High | [10] (for similar dihydroisoquinolin-1(2H)-one derivatives, suggesting it as a potential solvent) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 10:1).
-
Packing the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully apply the solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[11]
-
Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by drawing air through the funnel or in a vacuum oven.
Mandatory Visualization
Caption: Decision workflow for purifying this compound.
References
- 1. reddit.com [reddit.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LabXchange [labxchange.org]
- 6. Purification [chem.rochester.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromoisoquinolin-1(2H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromoisoquinolin-1(2H)-one.
Disclaimer: Detailed experimental protocols provided herein are adapted from procedures for structurally similar N-heterocyclic lactams, specifically 4-bromo-6H-1,2-oxazines, due to a lack of published examples for this compound. These should serve as a strong starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion in my Suzuki coupling with this compound. What are the likely causes?
A1: Low conversion in Suzuki couplings can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality. The nitrogen atom in the isoquinolinone ring can potentially coordinate to the palladium catalyst, leading to deactivation. Using bulky phosphine ligands can sterically hinder this interaction.[1] Also, ensure your reagents are pure and the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.[2]
Q2: What is the best choice of base and solvent for a Buchwald-Hartwig amination with this substrate?
A2: The choice of base and solvent is crucial and interdependent. For substrates that may be sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this might require higher temperatures or longer reaction times.[3] Stronger bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions but may not be compatible with all functional groups.[4][5] Common and effective solvents for Buchwald-Hartwig aminations include toluene and 1,4-dioxane.[5]
Q3: I am observing significant amounts of homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side reaction?
A3: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[6] To minimize this, you can try a copper-free Sonogashira protocol.[6][7] If using a copper co-catalyst, ensure rigorous exclusion of oxygen, as oxidative coupling is a primary pathway for homocoupling. Using an excess of the amine base can also sometimes suppress this side reaction.
Q4: Are there specific ligands that are recommended for couplings with N-heterocyclic substrates like this compound?
A4: Yes, for N-heterocyclic substrates, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition by the heteroatom.[1] For Suzuki reactions, ligands like SPhos and XPhos are often effective. For Buchwald-Hartwig aminations, bidentate phosphine ligands such as BINAP and DPPF, or bulky monophosphine ligands from the Buchwald family, are good starting points.[8]
Troubleshooting Guides
Low or No Product Yield
Caption: Troubleshooting logic for low or no product yield.
Common Side Reactions and Solutions
| Side Reaction | Potential Cause(s) | Suggested Solution(s) |
| Protodeboronation (Suzuki) | Presence of water, prolonged reaction times, high temperatures. | Use anhydrous conditions, shorter reaction times, and consider more stable boronic esters (e.g., pinacol esters). |
| Hydrodehalogenation | Catalyst system, hydrogen source (e.g., solvent, base). | Screen different ligands and bases. Lowering the reaction temperature may also help. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen exposure, catalyst choice. | Ensure rigorous deoxygenation of the reaction mixture. Some catalyst systems are more prone to this; consider screening alternatives. |
| Glaser Coupling (Sonogashira) | Copper(I) co-catalyst, presence of oxygen. | Employ a copper-free Sonogashira protocol or ensure strict anaerobic conditions. |
Experimental Protocols (Adapted from Structurally Similar Systems)
Suzuki Coupling of this compound (Adapted Protocol)
This procedure is adapted from the Suzuki coupling of 4-bromo-6H-1,2-oxazines.[9]
Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 4-Arylisoquinolin-1(2H)-one
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv. as a 2M aqueous solution)
-
Toluene
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Add the 2M aqueous solution of Na₂CO₃.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the Suzuki coupling of this compound.
Sonogashira Coupling of this compound (Adapted Protocol)
This procedure is adapted from the Sonogashira coupling of 4-bromo-6H-1,2-oxazines.[9]
Reaction Scheme: this compound + Terminal Alkyne --(Pd/Cu catalyst, Base)--> 4-Alkynylisoquinolin-1(2H)-one
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 equiv.)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed toluene followed by degassed triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Data Tables (Representative Examples)
The following tables provide representative data for cross-coupling reactions of bromo-heterocycles, which can serve as a starting point for the optimization of this compound couplings.
Table 1: Suzuki Coupling Optimization Parameters
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | Good to High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate to High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 70 | Moderate to High |
Table 2: Buchwald-Hartwig Amination Optimization Parameters
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Moderate to High |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH | 90 | Good to High |
Table 3: Sonogashira Coupling Optimization Parameters
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT - 50 | Good to High |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | RT | Moderate to High |
| Pd(OAc)₂ / SPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 | Moderate to Good |
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoisoquinolin-1(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
-
Potential Cause A: Incomplete Reaction
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all starting materials, particularly the 2-alkynyl benzyl azide precursor and the palladium catalyst, are of high purity and handled under appropriate inert conditions.
-
Optimize Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Activity: The palladium catalyst may be deactivated. Ensure proper handling and storage of the catalyst. Consider using a freshly opened bottle or a different batch of catalyst.
-
-
-
Potential Cause B: Side Reactions Consuming Starting Material
-
Troubleshooting Steps:
-
Control of Reaction Conditions: Strictly adhere to the optimal reaction conditions. Deviations in temperature, pressure, or stoichiometry can favor the formation of byproducts.
-
Atmosphere Control: For palladium-catalyzed reactions, ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and unwanted side reactions.
-
-
Issue 2: Presence of Significant Impurities After Synthesis
-
Potential Impurity A: Unreacted 2-Alkynyl Benzyl Azide
-
Identification: This can be identified by LC-MS or by comparing the TLC of the crude product with the starting material.
-
Removal:
-
Column Chromatography: This is the most effective method for removing unreacted starting materials.[1] A common solvent system is a gradient of hexane and ethyl acetate.[1]
-
Experimental Protocol for Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
-
-
Potential Impurity B: Homocoupled Alkyne (from Sonogashira coupling to prepare the starting material)
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Identification: This byproduct from the synthesis of the 2-alkynyl benzyl azide precursor can be carried over. It can be detected by NMR and Mass Spectrometry. A common side product in Sonogashira reactions is the homocoupling of terminal alkynes.
-
Removal:
-
Purification of Starting Material: It is highly recommended to purify the 2-alkynyl benzyl azide precursor by column chromatography before use in the main reaction.
-
Column Chromatography of Final Product: If present in the final product, it can often be separated by column chromatography due to differences in polarity compared to the desired product.
-
-
-
Potential Impurity C: Styrene Derivatives (from potential retro-Ritter reaction in alternative syntheses)
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Identification: While less common in the direct palladium-catalyzed synthesis, if alternative routes resembling the Bischler-Napieralski reaction are employed, styrene derivatives can form as byproducts.[2][3] These can be identified by GC-MS.
-
Removal:
-
Reaction Optimization: To minimize this side reaction in Bischler-Napieralski type syntheses, nitrile solvents can be used.[3]
-
Column Chromatography: These less polar byproducts can typically be separated from the more polar this compound by silica gel chromatography.
-
-
-
Potential Impurity D: Palladium Residues
-
Identification: Residual palladium from the catalyst can be present in the final product. This can be detected by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Removal:
-
Filtration: Passing a solution of the crude product through a pad of celite or a specialized palladium scavenger can remove a significant portion of the residual catalyst.
-
Recrystallization: Recrystallization from a suitable solvent can also help in removing metallic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[1] This reaction can be selective for either 4-bromoisoquinoline or this compound depending on the reaction conditions.[1]
Q2: My crude product is a complex mixture. How do I best approach purification?
A2: For complex mixtures, column chromatography is the recommended purification method.[1] It is advisable to first perform TLC with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal conditions for separation. For highly polar impurities, adding a small amount of a more polar solvent like methanol to the eluent can be beneficial.
Q3: I am observing a byproduct with a similar Rf to my product on the TLC plate. What can I do?
A3: If byproducts have similar polarities to the desired product, consider the following:
-
Alternative Chromatography: Explore different stationary phases like alumina or consider reverse-phase chromatography.
-
Recrystallization: If a suitable solvent can be identified, recrystallization can be a powerful technique to obtain a highly pure product.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an option.
Q4: Can I use other methods besides palladium catalysis to synthesize the isoquinolinone core?
A4: Yes, classical methods like the Bischler-Napieralski reaction can be used to synthesize dihydroisoquinolines, which can then be oxidized to isoquinolinones.[4][5] However, these methods often require harsh conditions, such as the use of strong acids and high temperatures, which may not be compatible with sensitive substrates.[1]
Quantitative Data Summary
| Parameter | Value | Synthetic Route | Reference |
| Yield of 4-Bromo-3-phenylisoquinolin-1(2H)-one | 83% | Palladium-catalyzed cyclization of 2-(phenylethynyl)benzyl azide | Patent CN103772279B |
| Purity after Column Chromatography | >99% | Palladium-catalyzed cyclization | Patent CN103772279B |
| Common Column Chromatography Eluent | Petroleum ether:Ethyl acetate (10:1 v/v) | Palladium-catalyzed cyclization | Patent CN103772279B |
| Alternative Column Chromatography Eluent | Hexane/Ethyl acetate | Palladium-catalyzed cyclization | [1] |
Visualizations
References
4-Bromoisoquinolin-1(2H)-one stability and degradation under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Bromoisoquinolin-1(2H)-one under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
A1: this compound is a heterocyclic organic compound. Its stability is primarily influenced by two key functional groups: a cyclic amide (a lactam) within the isoquinolinone core and a vinyl bromide moiety. Both of these groups can be susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: Under both acidic and basic conditions, the primary anticipated degradation pathway is the hydrolysis of the amide bond in the lactam ring. This would result in the opening of the heterocyclic ring to form a substituted 2-(carboxymethyl)benzoic acid derivative. A secondary potential degradation pathway, particularly under more forcing conditions, could involve the hydrolysis of the vinyl bromide, which would likely lead to the formation of a hydroxyl group at the 4-position, which would then likely tautomerize to the corresponding keto form.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A suitable HPLC method should be able to separate the parent this compound peak from the peaks of its degradation products and any other impurities. UV detection is typically appropriate for this class of compounds.
Q4: What are "forced degradation studies" and why are they important for understanding the stability of this compound?
A4: Forced degradation studies, or stress testing, are a critical component of pharmaceutical development.[1][2] These studies involve intentionally exposing the compound to harsh conditions, such as strong acids, bases, heat, light, and oxidizing agents, to accelerate its degradation.[1][2] The primary goals of these studies are to identify potential degradation products, understand the degradation pathways, and develop and validate stability-indicating analytical methods.[1][2]
Troubleshooting Guides
Issue 1: No degradation is observed under the initial stress conditions.
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Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) are not stringent enough.
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Troubleshooting Steps:
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Increase Stressor Concentration: Gradually increase the concentration of the acid or base. For example, if you started with 0.1 N HCl, try 1 N HCl.
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Increase Temperature: Elevate the temperature of the reaction. Many forced degradation studies are conducted at temperatures ranging from 40°C to 80°C.
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Extend Duration: Increase the exposure time to the stress condition. Samples can be taken at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progress of degradation.
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Combination of Stressors: Consider a combination of stressors, such as elevated temperature in the presence of an acid or base.
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Issue 2: The compound degrades too rapidly, making it difficult to identify intermediate degradation products.
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Possible Cause: The stress conditions are overly harsh.
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Troubleshooting Steps:
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Decrease Stressor Concentration: Reduce the concentration of the acid or base.
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Lower Temperature: Perform the study at a lower temperature, or even at room temperature, and monitor over a longer period.
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Shorter Time Points: Analyze samples at much earlier time points to capture the initial degradation products before they degrade further.
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Issue 3: Poor resolution between the parent compound and degradation products in the HPLC chromatogram.
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Possible Cause: The HPLC method is not optimized to be "stability-indicating."
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Troubleshooting Steps:
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Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
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Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analyte and degradants, which can significantly impact their retention and separation.
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Try a Different Column: Experiment with a column that has a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).
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Optimize Gradient Elution: If using a gradient, adjust the slope of the gradient to improve the separation of closely eluting peaks.
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Adjust Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can also influence resolution.
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Issue 4: The mass balance of the degradation study is poor (sum of the parent compound and all degradation products is not close to 100%).
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Possible Cause:
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Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore).
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Degradation products are volatile and are lost during the experiment.
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Degradation products are not eluting from the HPLC column.
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-
Troubleshooting Steps:
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Use a Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer can help to identify non-chromophoric or poorly retained degradation products.
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Check for Volatility: While less common for this type of molecule, consider the possibility of volatile degradants if a significant loss of mass is observed.
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Modify HPLC Method: A very steep gradient or a strong solvent wash at the end of the run can help to elute any strongly retained compounds from the column.
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Evaluate Response Factors: The UV response of the degradation products may be different from the parent compound. If authentic standards of the degradants are not available, relative response factors may need to be estimated to achieve a more accurate mass balance.
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Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Acidic Stress:
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To a known volume of the stock solution, add an equal volume of 1 N hydrochloric acid (HCl).
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The final concentration of the compound will be approximately 0.5 mg/mL in 0.5 N HCl.
-
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Incubation:
-
Incubate the solution at 60°C.
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Neutralization and Dilution:
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Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.5 N sodium hydroxide (NaOH).
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Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
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Basic Stress:
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To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
The final concentration of the compound will be approximately 0.5 mg/mL in 0.05 N NaOH.
-
-
Incubation:
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.05 N hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Illustrative Setup for Acidic and Basic Forced Degradation Studies
| Parameter | Acidic Conditions | Basic Conditions |
| Compound Concentration | ~0.5 mg/mL | ~0.5 mg/mL |
| Stress Agent | 1 N HCl | 0.1 N NaOH |
| Temperature | 60°C | 60°C |
| Time Points (hours) | 0, 2, 4, 8, 24 | 0, 2, 4, 8, 24 |
| Analysis Method | Stability-Indicating HPLC-UV | Stability-Indicating HPLC-UV |
Note: The actual percentage of degradation will be determined experimentally.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Predicted primary degradation pathways.
References
Technical Support Center: 4-Bromoisoquinolin-1(2H)-one in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromoisoquinolin-1(2H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation and other side reactions during palladium-catalyzed cross-coupling experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Significant Dehalogenation of this compound Observed
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Description: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a significant amount of isoquinolin-1(2H)-one, the dehalogenated byproduct, alongside or instead of the desired coupled product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Issue 2: Low or No Conversion to the Desired Product
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Description: The starting material, this compound, remains largely unreacted after the specified reaction time.
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Possible Causes and Solutions:
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Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
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Inappropriate Ligand/Base Combination: The chosen ligand and base may not be suitable for this specific substrate. A screening of different ligands (e.g., phosphine-based like XPhos, SPhos, or NHC-based ligands) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.
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Insufficient Temperature: While high temperatures can promote dehalogenation, some cross-coupling reactions require a certain activation energy. Incrementally increase the reaction temperature while monitoring for the onset of dehalogenation.
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Poor Quality Reagents: Ensure the coupling partner (e.g., boronic acid) is of high purity and the solvents are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom at the 4-position of the isoquinolinone ring is replaced by a hydrogen atom, leading to the formation of isoquinolin-1(2H)-one as an undesired byproduct. This typically occurs via the formation of a palladium-hydride species which then participates in a reductive elimination step with the aryl halide intermediate.
Q2: Which reaction parameters are most critical to control to prevent dehalogenation?
A2: The choice of ligand , base , and reaction temperature are the most critical parameters. Bulky, electron-rich ligands often accelerate the desired cross-coupling pathway, while weaker, non-nucleophilic inorganic bases and lower reaction temperatures can minimize the formation of palladium-hydride species responsible for dehalogenation.[1]
Q3: Are certain types of cross-coupling reactions more prone to dehalogenation with this substrate?
A3: While specific data for this compound is limited, generally, reactions that are sluggish or require harsh conditions (high temperatures, strong bases) are more susceptible to dehalogenation. For instance, Suzuki and Buchwald-Hartwig reactions can often be optimized to minimize this side reaction.
Q4: How can I quantify the amount of dehalogenated byproduct in my reaction mixture?
A4: Quantitative analysis can be performed using techniques such as ¹H NMR spectroscopy by integrating characteristic peaks of the desired product and the dehalogenated byproduct against an internal standard. LC-MS can also be used to determine the relative ratio of the two compounds by comparing their peak areas, though this is less accurate for precise quantification without calibration curves.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of generalized conditions for common palladium-catalyzed cross-coupling reactions and highlight parameters that can be adjusted to minimize dehalogenation. Note: These are starting points and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale for Preventing Dehalogenation |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ | Weaker, non-nucleophilic bases are less likely to promote palladium-hydride formation. |
| Solvent | Toluene, Dioxane, THF/H₂O | Aprotic solvents are generally preferred. A small amount of water is often necessary. |
| Temperature | 80-100 °C | Start at the lower end and increase only if the reaction is sluggish. |
Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale for Preventing Dehalogenation |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Reliable Pd(0) sources for C-N coupling. |
| Ligand | XPhos, BINAP | Bulky ligands that facilitate C-N bond formation. |
| Base | Cs₂CO₃, K₃PO₄ | Milder inorganic bases are often effective and less prone to side reactions. |
| Solvent | Toluene, THF | Anhydrous, aprotic solvents are crucial. |
| Temperature | 90-110 °C | Optimize for the specific amine coupling partner. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Dehalogenation:
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
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Solvent Addition: Add the degassed solvent (e.g., Toluene) and degassed water (e.g., in a 10:1 ratio) via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
References
4-Bromoisoquinolin-1(2H)-one solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Bromoisoquinolin-1(2H)-one in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a heterocyclic organic compound featuring an isoquinoline core structure. The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry because it is a key component in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2][3] Derivatives of isoquinoline are explored for use as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents, among others.[2][3][4][5] The bromine atom on the structure serves as a useful synthetic handle, allowing for further chemical modifications to develop novel therapeutic agents.[6][7]
Q2: What are the key physicochemical properties of this compound?
A2: The physicochemical properties of this compound contribute to its behavior in different solvents. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [6][8][9] |
| Molecular Weight | 224.05 g/mol | [8] |
| Appearance | Pale yellow or light nude solid/powder | [6][9] |
| XLogP3-AA | 1.7 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Topological Polar Surface Area | 29.1 Ų | [8] |
Q3: Why is this compound expected to be poorly soluble in aqueous media?
A3: The limited aqueous solubility of this compound is primarily due to its molecular structure. The molecule is dominated by a bicyclic aromatic (isoquinoline) ring system, which is largely non-polar and hydrophobic. While it does have hydrogen bond donor and acceptor sites, the large non-polar surface area limits its favorable interactions with polar water molecules. The XLogP3-AA value of 1.7 is an indicator of its lipophilicity, suggesting it prefers a non-polar environment over an aqueous one.[8]
Troubleshooting Guide
Q4: My this compound is precipitating out of my aqueous buffer during my experiment. What are my options?
A4: Precipitation is a common issue for poorly soluble compounds. Here are several techniques you can employ to enhance solubility.
Caption: Troubleshooting workflow for solubility issues.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, which can increase the solubility of non-polar compounds.[10][11][12][13] | Simple, rapid, and effective for many compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[11][14] | Co-solvents can impact biological assay results or cell viability at higher concentrations. Uncontrolled precipitation can occur upon further dilution.[11] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can convert the molecule into its more soluble salt form.[11][14] | Can significantly increase solubility if the compound has acidic or basic functional groups. | Not effective for neutral compounds. May alter experimental conditions outside the desired range. |
| Complexation (Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule within their central cavity, forming a more water-soluble inclusion complex.[10][14] | High solubilization potential. Can also improve stability. | Can be expensive. The complex itself may have different biological activity than the free drug. |
| Surfactants/Microemulsions | Surfactants form micelles in aqueous solution that can solubilize hydrophobic compounds within their non-polar core.[12][14] | Can achieve high drug loading. Self-emulsifying systems can improve oral bioavailability.[10] | Surfactants can be toxic to cells and may interfere with certain assays.[11] |
| Particle Size Reduction | Techniques like micronization reduce the particle size of the solid compound, which increases the surface area-to-volume ratio and improves the rate of dissolution.[10][11][12] | Increases dissolution rate. | Does not increase the equilibrium (saturation) solubility of the compound.[11][12] Not suitable for compounds with a high dose number.[11] |
Q5: How should I prepare a stock solution of this compound for my experiments?
A5: Preparing a concentrated stock solution in a suitable organic solvent is the standard and recommended procedure. Dimethyl sulfoxide (DMSO) is a common choice.
Caption: Experimental workflow for solution preparation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Calculation : Determine the mass of this compound (MW = 224.05 g/mol ) needed. For 1 mL of a 10 mM stock, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 224.05 g/mol = 0.00224 g = 2.24 mg
-
-
Weighing : Accurately weigh 2.24 mg of the compound into a sterile microcentrifuge tube.
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Dissolution : Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
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Mixing : Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: General Shake-Flask Method for Aqueous Solubility Assessment
This protocol provides a general method to estimate the equilibrium solubility of the compound.
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Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the aqueous buffer of interest in a glass vial.
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Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
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Separation : After equilibration, remove the vial and let it stand to allow undissolved solids to settle. Centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining solid.
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Sampling : Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
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Quantification : Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.
Related Biological Pathways
Isoquinoline derivatives are often investigated as inhibitors of protein kinases involved in cell signaling pathways, such as those regulating cell cycle progression. While the specific targets of this compound require experimental validation, a potential application could be in pathways like the CDK4/6-Rb pathway, which is critical in cancer cell proliferation.[7]
Caption: Generic kinase signaling pathway for cell proliferation.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]
- 8. 4-Bromo-1-hydroxyisoquinoline | C9H6BrNO | CID 319772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound,3951-95-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijpbr.in [ijpbr.in]
- 12. wjbphs.com [wjbphs.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijmsdr.org [ijmsdr.org]
Technical Support Center: Column Chromatography Purification of 4-Bromoisoquinolin-1(2H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromoisoquinolin-1(2H)-one derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Q1: My compound is eluting with the solvent front (high Rf value), leading to poor separation. What should I do?
A1: This indicates that the mobile phase is too polar for your compound. To achieve better separation, you should decrease the polarity of the eluent. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. Start with a less polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Q2: The compound is not moving from the origin (Rf value of 0) or is moving very slowly. How can I resolve this?
A2: This issue suggests that the mobile phase is not polar enough to displace your compound from the stationary phase (silica gel). You need to increase the polarity of the eluent. In a hexane/ethyl acetate system, you would increase the concentration of ethyl acetate. If your compound is highly polar, you might need to switch to a more polar solvent system, such as dichloromethane/methanol.
Q3: I'm observing streaking or tailing of my compound bands on the column and TLC plate. What is causing this and how can I fix it?
A3: Streaking or tailing can be caused by several factors:
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Compound Overload: You may have loaded too much crude material onto the column. Reduce the sample load.
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Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak. Ensure your compound is completely dissolved before loading. If solubility in the mobile phase is low, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel.
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Strong Interaction with Silica: The basic nature of the isoquinolinone ring can lead to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can often resolve this issue by neutralizing active sites on the silica.
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Compound Degradation: Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. If degradation is occurring, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.
Q4: The separation between my desired compound and an impurity is very poor.
A4: For compounds with very close Rf values, consider the following:
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Optimize the Solvent System: Test a variety of solvent systems with different polarities and compositions. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation.
-
Use a Finer Mesh Silica Gel: A smaller particle size of the stationary phase can increase the surface area and improve resolution.
-
Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve closely eluting compounds.[1][2] This technique sharpens peaks and can improve separation for complex mixtures.[1][3]
Q5: The column bed has cracked or has air bubbles. Is the separation ruined?
A5: A cracked or channeled column bed will lead to poor separation as the solvent and sample will bypass the stationary phase. This is often caused by the column running dry or by heat generated from the interaction of a very polar solvent with the silica gel. To prevent this, always keep the solvent level above the top of the silica gel. If cracks appear, the column will likely need to be repacked.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel (230-400 mesh) is the most common and generally effective stationary phase for the purification of these compounds. Due to the slightly acidic nature of silica gel, it's important to be mindful of potential interactions with the basic isoquinolinone core. If your compound is particularly sensitive, neutral alumina can be a good alternative.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by running preliminary TLC plates. A good solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities. A common starting point for this compound derivatives is a mixture of hexane and ethyl acetate. You can also use other systems like petroleum ether/ethyl acetate or dichloromethane/methanol for more polar derivatives.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your mixture.
-
Isocratic elution (constant solvent composition) is simpler and works well if the impurities have significantly different polarities from your target compound.[2]
-
Gradient elution (gradually increasing solvent polarity) is generally better for separating complex mixtures where compounds have a wide range of polarities.[1][2] It can lead to sharper peaks and faster elution of strongly retained compounds.[1][3]
Q4: How does the substitution pattern on the this compound ring affect its chromatographic behavior?
A4: The nature and position of substituents will influence the overall polarity of the molecule and thus its retention on a polar stationary phase like silica gel.
-
Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the molecule but may have a mixed effect on polarity.
-
Electron-withdrawing groups (e.g., nitro, cyano) are generally polar and will increase the compound's affinity for silica gel, requiring a more polar eluent. The position of the substituent also matters. In general, a more polar substituent will lead to a lower Rf value in a given solvent system.
Q5: How much crude material can I load onto my column?
A5: A general rule of thumb is to load about 1 gram of crude material for every 20 to 50 grams of silica gel. The optimal ratio depends on the difficulty of the separation. For challenging separations, a higher silica-to-sample ratio is recommended.
Data Presentation
Table 1: Starting Solvent Systems for Column Chromatography of Isoquinolinone Derivatives on Silica Gel
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value |
| N-substituted quinolinone derivative | Silica Gel | 3:1 Hexane:Ethyl Acetate | 0.26 |
| N-substituted quinolinone derivative | Silica Gel | 3:1 Hexane:Ethyl Acetate | 0.21 |
| N-substituted quinolinone derivative | Silica Gel | 2:1 Hexane:Ethyl Acetate | 0.16 |
| N-substituted quinolinone derivative | Silica Gel | 3:1 Hexane:Ethyl Acetate | 0.33 |
| 3-phenyl-4-bromoisoquinolin-1(2H)-one | Silica Gel | 10:1 Petroleum Ether:Ethyl Acetate | - |
| 3-(4-nitrophenyl)-4-bromoisoquinolin-1(2H)-one | Silica Gel | 5:1 Petroleum Ether:Ethyl Acetate | - |
Note: The optimal solvent system should be determined experimentally using TLC for each specific derivative. The Rf values for N-substituted quinolinone derivatives can serve as a useful starting point for this compound derivatives.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound derivatives.
1. Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane, Methanol (as needed)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Cotton or glass wool
-
Washed sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, starting from 9:1 to 1:1).
-
Visualize the spots under a UV lamp.
-
Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound and good separation from impurities.
3. Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
4. Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, but keep the volume to a minimum). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent at the top of the column throughout the elution process. Never let the column run dry.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
6. Isolation:
-
Combine the fractions containing the pure compound as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: 4-Bromoisoquinolin-1(2H)-one NMR Characterization and Impurity Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the NMR characterization of 4-Bromoisoquinolin-1(2H)-one and the identification of potential impurities. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: What are some common impurities I might encounter in the synthesis of this compound?
Common impurities can arise from starting materials, side reactions, or degradation.[1] Potential impurities include unreacted starting materials such as 2-bromobenzaldehyde, byproducts from side reactions, and regioisomers like 3-bromoisoquinolin-1(2H)-one.
Q3: How can I use NMR spectroscopy to identify these impurities?
By comparing the ¹H and ¹³C NMR spectra of your sample with the data for the pure compound and potential impurities, you can identify and quantify contaminants. The presence of unexpected signals or altered integration values in your spectrum can indicate the presence of impurities. Two-dimensional NMR techniques like COSY and HSQC can be valuable for the structural elucidation of unknown impurities.[2]
Troubleshooting Guides
Issue 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.
Possible Cause: Presence of unreacted 2-bromobenzaldehyde or isomeric impurities.
Troubleshooting Steps:
-
Compare with Starting Material Spectrum: Acquire a ¹H NMR spectrum of your 2-bromobenzaldehyde starting material and compare it to your product's spectrum. Look for characteristic signals of the aldehyde proton (around 10 ppm) and the aromatic protons of 2-bromobenzaldehyde.
-
Analyze Coupling Patterns: Carefully analyze the coupling patterns of the aromatic signals. Isomeric impurities may exhibit different splitting patterns compared to the desired product.
-
Consider Regioisomers: If the synthesis allows for the formation of other brominated isoquinolinone isomers, their presence could account for the extra peaks. For example, 3-bromoisoquinolin-1(2H)-one would show a different set of aromatic signals.
Issue 2: Broad or distorted peaks in the NMR spectrum.
Possible Cause: Sample aggregation, presence of paramagnetic impurities, or dynamic exchange processes.
Troubleshooting Steps:
-
Dilute the Sample: Run the NMR experiment with a more dilute sample to check for concentration-dependent effects like aggregation.
-
Check for Paramagnetic Metals: If metal catalysts were used in the synthesis, residual paramagnetic species can cause significant line broadening. Consider treating the sample with a chelating agent or performing an appropriate workup to remove metal residues.
-
Vary the Temperature: Acquiring spectra at different temperatures can help to resolve issues related to dynamic exchange processes, which can sometimes be observed in heterocyclic compounds.
Data Presentation
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃
| Compound | Proton/Carbon | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.0-7.2 | s | - |
| Aromatic H | ~7.4-8.2 | m | - | |
| NH | ~9.0-10.0 | br s | - | |
| C-1 (C=O) | ~162 | - | - | |
| C-3 | ~110-115 | - | - | |
| C-4 | ~120-125 | - | - | |
| Aromatic C | ~125-138 | - | - | |
| 2-Bromobenzaldehyde | H-aldehyde | ~10.3 | s | - |
| Aromatic H | ~7.4-7.9 | m | - | |
| C-aldehyde | ~192 | - | - | |
| Aromatic C | ~127-136 | - | - | |
| Isoquinolin-1(2H)-one | H-3 | ~7.1 | d | ~7.5 |
| H-4 | ~6.5 | d | ~7.5 | |
| Aromatic H | ~7.2-8.4 | m | - | |
| NH | ~11.2 | br s | - | |
| C-1 (C=O) | ~162.3 | - | - | |
| C-3 | ~128.9 | - | - | |
| C-4 | ~107.5 | - | - | |
| Aromatic C | ~121-138 | - | - | |
| 3-Bromoisoquinolin-1(2H)-one | H-4 | ~6.8-7.0 | s | - |
| Aromatic H | ~7.3-8.1 | m | - | |
| NH | ~9.0-10.0 | br s | - | |
| C-1 (C=O) | ~161 | - | - | |
| C-3 | ~130-135 | - | - | |
| C-4 | ~105-110 | - | - | |
| Aromatic C | ~122-139 | - | - |
Note: The chemical shifts for this compound and 3-bromoisoquinolin-1(2H)-one are estimations based on the data for related compounds and are intended for guidance purposes.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for the analysis of this compound and its potential impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Visualizations
Caption: Troubleshooting workflow for impurity identification.
Caption: Synthetic pathway and potential impurity formation.
References
Validation & Comparative
Reactivity of 4-Iodo- vs. 4-Bromo-isoquinolin-1(2H)-one in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A common application is the synthesis of aryl-substituted heterocycles, which are prevalent scaffolds in medicinal chemistry. When developing synthetic routes towards molecules such as 4-aryl-isoquinolin-1(2H)-ones, the choice of the halide on the isoquinolinone core is a critical parameter influencing reaction efficiency. This guide provides a comparative analysis of the reactivity of 4-iodo-isoquinolin-1(2H)-one versus 4-bromo-isoquinolin-1(2H)-one in Suzuki coupling reactions, supported by established principles and analogous experimental data.
General Reactivity Principles in Suzuki Coupling
The generally accepted mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. The rate-determining step is often the initial oxidative addition. The reactivity of the aryl halide is largely dependent on the carbon-halogen bond strength, with weaker bonds leading to faster oxidative addition. The established order of reactivity for aryl halides is:
Aryl-I > Aryl-Br > Aryl-Cl
This trend is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I. Therefore, it is anticipated that 4-iodo-isoquinolin-1(2H)-one will exhibit greater reactivity in Suzuki coupling compared to its 4-bromo counterpart.
Performance Comparison: Experimental Data Insights
| Feature | 4-Iodo-isoquinolin-1(2H)-one | 4-Bromo-isoquinolin-1(2H)-one |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More forcing (e.g., higher temperature, longer time) |
| Catalyst Loading | Potentially lower | Typically higher |
| Yields | Generally high | Good to high, may require optimization |
| Side Reactions | Lower propensity for dehalogenation | Higher propensity for dehalogenation |
This table is based on general principles of Suzuki coupling and analogous data from related heterocyclic systems.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a generic 4-halo-isoquinolin-1(2H)-one with an arylboronic acid. The conditions for the 4-bromo derivative may require more forcing conditions (e.g., higher temperature or longer reaction time) for optimal results.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of halo-quinazolines.[3]
-
Reaction Setup: In a microwave reactor vial, combine 4-halo-isoquinolin-1(2H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of DMF and water (e.g., 5:1, 6 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 150-175 °C for 10-30 minutes.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the 4-aryl-isoquinolin-1(2H)-one.
Protocol 2: Conventional Thermal Suzuki Coupling
This protocol is a generalized procedure based on common practices for Suzuki couplings of related heterocycles.[4]
-
Inert Atmosphere: To a two-necked flask equipped with a condenser and a magnetic stir bar, add 4-halo-isoquinolin-1(2H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, 3:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired product.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling of 4-halo-isoquinolin-1(2H)-ones.
Signaling Pathway Analogy: The Suzuki Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-defined catalytic cycle. This can be visualized as a signaling pathway where the palladium catalyst is the central signaling molecule, transitioning between different states to facilitate the coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Alternative reagents to 4-Bromoisoquinolin-1(2H)-one for PARP inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors is a cornerstone of modern targeted cancer therapy. While 4-Bromoisoquinolin-1(2H)-one has been a foundational reagent in the development of several PARP inhibitors, the quest for novel intellectual property, improved pharmacological properties, and more efficient synthetic routes has driven the exploration of alternative reagents. This guide provides an objective comparison of various heterocyclic scaffolds that serve as bioisosteric replacements for the isoquinolinone core, supported by experimental data and detailed synthetic protocols.
Performance Comparison of Alternative Scaffolds
The following table summarizes the performance of PARP inhibitors synthesized using alternative heterocyclic cores compared to the well-established phthalazinone core found in Olaparib. The data highlights the potential of these alternative scaffolds to yield highly potent PARP inhibitors.
| Heterocyclic Core | Starting Reagents/Key Intermediates | Target Compound Example | Overall Yield (%) | PARP-1 IC50 (nM) | Reference |
| Phthalazinone | 2-Acetylbenzoic acid, Hydrazine | Olaparib | ~51% | ~1-5 | [1][2][3] |
| Pyridopyridazinone | Pyridine-2,3-dicarboxylic acid anhydride, Hydrazine | Compound 8a | Not explicitly stated | 36 | [4] |
| Quinazolinone | 2-Aminobenzamide, Substituted Aldehydes | Compound 12c | Not explicitly stated | 27.89 | [5][6] |
| Naphthyridinone | Substituted nicotinic acids | Compound 34 | Not explicitly stated | Potent (exact value not stated) | [7] |
| Quinoxaline | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | Compound 8a | Not explicitly stated | 2.31 | [8] |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide | Methyl 3-aminothiophene-2-carboxylate | Compound 16l | Not explicitly stated | High (exact value not stated) | [9] |
Signaling Pathways and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the PARP1-mediated DNA damage repair pathway and a generalized workflow for the synthesis and evaluation of PARP inhibitors using alternative scaffolds.
References
- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mass of 4-Bromoisoquinolin-1(2H)-one Derivatives: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, accurate mass confirmation is a critical step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for confirming the mass of 4-Bromoisoquinolin-1(2H)-one derivatives. We will also explore alternative analytical techniques and provide supporting experimental data to aid in method selection.
LC-MS Analysis: The Gold Standard for Mass Confirmation
LC-MS is a powerful and widely adopted technique for the analysis of small molecules due to its high sensitivity, selectivity, and ability to provide molecular weight information.[1] When analyzing this compound derivatives, LC-MS can be optimized to yield clear and unambiguous mass confirmation.
Experimental Workflow
The general workflow for LC-MS analysis involves separating the analyte from a mixture using liquid chromatography followed by detection and mass analysis using a mass spectrometer.
Detailed Experimental Protocol for LC-MS Analysis
This protocol is a starting point and can be adapted based on the specific derivative and available instrumentation.
1. Sample Preparation:
-
Dissolve the synthesized this compound derivative in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice for separating small molecules.
-
Mobile Phase A: Water with 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.[3] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurement.[4]
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 320 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: This should be optimized for the specific compound to achieve good signal without excessive in-source fragmentation.
Data Presentation: Comparison of Ionization Techniques
The choice of ionization technique can significantly impact the quality of the mass spectrum. Below is a qualitative comparison of common ionization sources for the analysis of this compound derivatives.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | Ionization from charged droplets | Corona discharge ionizes solvent, which then ionizes the analyte | UV photons ionize the analyte |
| Analyte Polarity | Best for polar to moderately polar compounds | Suitable for less polar to non-polar compounds | Effective for non-polar and aromatic compounds |
| Thermal Stability | Gentle, suitable for thermally labile compounds | Requires heating, not ideal for thermally sensitive molecules | Can cause fragmentation of some compounds |
| Matrix Effects | More susceptible to ion suppression | Less susceptible to matrix effects than ESI | Generally less matrix effects than ESI |
| Adduct Formation | Prone to forming adducts (e.g., [M+Na]⁺, [M+K]⁺) | Primarily produces [M+H]⁺ or M⁺• | Often yields M⁺• |
| Suitability for Bromoisoquinolinones | High, especially for more polar derivatives | Good, particularly for less polar derivatives | Potentially useful, especially for derivatives with extended aromatic systems |
Alternative Techniques for Mass Confirmation
While LC-MS is a primary tool, other analytical techniques can provide complementary or confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[1] For many this compound derivatives, derivatization may be necessary to increase their volatility for GC analysis.
Quantitative Performance Comparison (Illustrative)
| Parameter | LC-MS/MS (ESI) | GC-MS (EI) |
| Volatility Requirement | Not required | Required (derivatization may be needed) |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Limit of Detection (LOD) | pg/mL to ng/mL range | ng/mL to µg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Throughput | High | Moderate to High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used to confirm the presence of the bromine atom through its influence on the chemical shifts of adjacent protons and carbons.[5] While not a direct measure of mass, it provides definitive structural confirmation that complements mass spectrometry data.
Fragmentation Pathway of this compound
Understanding the fragmentation pattern is crucial for structural confirmation, especially with tandem mass spectrometry (MS/MS). Based on studies of similar isoquinoline alkaloids, the fragmentation of this compound in positive ESI-MS/MS is predicted to involve characteristic losses.[6]
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[5]
Conclusion
LC-MS, particularly with high-resolution mass spectrometry, stands out as the most effective and versatile technique for the mass confirmation of this compound derivatives. The choice of ionization source should be guided by the polarity of the specific derivative. While GC-MS and NMR serve as valuable complementary techniques for comprehensive characterization, the sensitivity, speed, and direct mass information provided by LC-MS make it the preferred method for routine mass confirmation in a drug discovery and development setting. Method validation, including assessment of linearity, precision, and accuracy, is crucial for quantitative applications.[7]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.com [ijrar.com]
- 7. resolian.com [resolian.com]
Validating the Biological Promise of 4-Bromoisoquinolin-1(2H)-one Derivatives in Oncology Research
A Comparative Guide to Cell-Based Assay Performance and Methodologies for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anti-cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, isoquinolin-1(2H)-one and its derivatives have emerged as a promising class of compounds with potential applications in oncology. This guide provides a comprehensive comparison of the biological activities of 4-Bromoisoquinolin-1(2H)-one derivatives and related isoquinolinones, with a focus on their validation through established cell-based assays. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to equip researchers with the necessary information to evaluate and advance the development of these compounds.
Comparative Biological Activity of Isoquinolin-1(2H)-one Derivatives
PARP1 and PARP2 Inhibition by 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives
A study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, which share the core isoquinolinone scaffold, has demonstrated their potent inhibitory activity against PARP1 and PARP2. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below, with Olaparib, a clinically approved PARP inhibitor, as a reference.
| Compound ID | R Group | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 3l | 4-Fluorophenyl | 156 | 70.1 |
| 3y | 3-Fluorophenyl | >1000 | >1000 |
| 3v | 2-Furyl | >1000 | >1000 |
| Lead Compound | [1,4'-bipiperidine]-1'-carbonyl (with 7-fluoro) | 63.1 | 29.4 |
| Olaparib | - | 2.8 | 0.7 |
Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. It is important to note that these are not 4-bromo derivatives, but provide insight into the potential of the isoquinolinone scaffold for PARP inhibition.[1]
The data suggests that substitutions on the isoquinolinone core can significantly impact PARP inhibitory activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds.
Cytotoxicity of C4-Substituted Isoquinolines Derived from 4-Bromoisoquinoline
Direct derivatization of 4-bromoisoquinoline has yielded C4-substituted isoquinolines with demonstrated cytotoxic effects against cancer cell lines. The following table summarizes the IC50 values for two such derivatives in a human non-small cell lung cancer line (NSCLC-NCI-H460).
| Compound ID | R Group | NSCLC-NCI-H460 IC50 (µM) |
| 6b | -CH2CH2CONH(CH2)3CH3 | 15 |
| 6c | -CH2CH2CONH(CH2)4CH3 | 12 |
This data is from a study where C4-substituents were introduced to the isoquinoline ring starting from 4-bromoisoquinoline.
These findings underscore the potential of modifying the 4-position of the isoquinoline ring system to develop cytotoxic agents.
Key Cell-Based Assays for Validation
To rigorously assess the biological activity of this compound derivatives, a panel of well-established cell-based assays is essential. These assays provide quantitative data on cytotoxicity, induction of apoptosis, effects on the cell cycle, and DNA damage.
Cytotoxicity and Cell Viability Assays
The initial evaluation of a potential anti-cancer compound involves determining its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
References
A Comparative Guide to the Quantitative Analysis of 4-Bromoisoquinolin-1(2H)-one in Reaction Mixtures by HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-Bromoisoquinolin-1(2H)-one against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for isoquinolinone derivatives.[1] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for separating such compounds.
A robust HPLC-UV method provides a reliable and cost-effective approach for routine quantification. For analyses requiring higher sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred alternative.[2][3]
Table 1: Comparison of HPLC-UV and LC-MS for the Analysis of this compound
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[3] | Separation based on polarity, detection by mass-to-charge ratio.[3] |
| Sensitivity | Good (ng range)[3] | Excellent (pg to fg range)[3] |
| Selectivity | Moderate, relies on chromatographic separation.[3] | Very high, distinguishes co-eluting compounds with different masses.[3] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL[3] |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL[3] | 0.05 - 0.5 ng/mL[3] |
| Linearity (R²) | > 0.999[3] | > 0.999[3] |
| Precision (%RSD) | < 2%[3] | < 5%[3] |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105%[3] |
| Cost | Lower | Higher |
| Expertise Required | Basic | Advanced |
Table 2: Comparison of HPLC with Other Analytical Techniques
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| HPLC-UV | Chromatographic separation followed by UV detection.[4] | Robust, reproducible, cost-effective for routine analysis.[5] | Lower sensitivity and selectivity compared to mass spectrometry. |
| LC-MS | Chromatographic separation coupled with mass spectrometry.[6] | High sensitivity, high selectivity, provides molecular weight information.[3][7] | Higher cost, more complex instrumentation and method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometry.[8] | High resolution and sensitivity for volatile and thermally stable compounds. | Potential for thermal degradation of this compound; derivatization may be required.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. |
Experimental Protocols
The following protocols provide a starting point for the quantitative analysis of this compound and may require optimization for specific instrumentation and reaction matrices.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.
-
Reaction Mixture Sample:
-
Quench a known volume of the reaction mixture.
-
Dilute the quenched sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection.[3] For LC-MS analysis of biological samples, protein precipitation may be necessary.[3]
-
Proposed HPLC-UV Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
-
UV Detection: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution (typically between 200-400 nm). 254 nm is a common starting point for aromatic compounds.[5]
Proposed LC-MS Method
-
UHPLC Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B[3]
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 2 µL.[3]
-
Mass Spectrometer: Triple Quadrupole or Orbitrap.[3]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3]
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV[3]
-
Source Temperature: 150 °C[3]
-
Desolvation Temperature: 350 °C[3]
-
Data Acquisition: Full scan mode (e.g., m/z 100-400) to identify the protonated molecule [M+H]⁺ and its characteristic bromine isotopic pattern. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for enhanced sensitivity and selectivity.[3] The presence of bromine will result in a characteristic isotopic pattern with two peaks of almost equal intensity separated by 2 m/z units.[3]
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Comparison of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
A Spectroscopic Showdown: Unmasking the Telltale Signs of N-Alkylation in 4-Bromoisoquinolin-1(2H)-one
For researchers, scientists, and professionals in drug development, understanding the nuanced structural changes upon N-alkylation of heterocyclic scaffolds like 4-Bromoisoquinolin-1(2H)-one is paramount. This guide provides a detailed spectroscopic comparison of the parent compound and its N-alkylated derivatives, supported by experimental data and protocols, to elucidate the key analytical differences crucial for characterization and reaction monitoring.
This comparative analysis delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of this compound and its N-methyl and N-ethyl analogs. The introduction of an alkyl group on the nitrogen atom of the lactam ring induces distinct shifts in the spectral data, providing a clear fingerprint for successful N-alkylation.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its N-alkylated derivatives, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound | 4-Bromo-2-methylisoquinolin-1(2H)-one | 4-Bromo-2-ethylisoquinolin-1(2H)-one |
| NH | ~11.5 (br s) | - | - |
| H-3 | ~6.5 (d) | ~6.6 (s) | ~6.6 (s) |
| H-5 | ~8.2 (d) | ~8.2 (d) | ~8.2 (d) |
| H-6 | ~7.5 (t) | ~7.5 (t) | ~7.5 (t) |
| H-7 | ~7.8 (t) | ~7.8 (t) | ~7.8 (t) |
| H-8 | ~7.2 (d) | ~7.2 (d) | ~7.2 (d) |
| N-CH₃ | - | ~3.6 (s) | - |
| N-CH₂CH₃ | - | - | ~4.1 (q) |
| N-CH₂CH₃ | - | - | ~1.4 (t) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound | 4-Bromo-2-methylisoquinolin-1(2H)-one | 4-Bromo-2-ethylisoquinolin-1(2H)-one |
| C=O | ~162 | ~161 | ~161 |
| C-3 | ~105 | ~106 | ~106 |
| C-4 | ~110 | ~111 | ~111 |
| C-4a | ~138 | ~137 | ~137 |
| C-5 | ~128 | ~128 | ~128 |
| C-6 | ~127 | ~127 | ~127 |
| C-7 | ~133 | ~133 | ~133 |
| C-8 | ~120 | ~120 | ~120 |
| C-8a | ~129 | ~129 | ~129 |
| N-CH₃ | - | ~35 | - |
| N-CH₂CH₃ | - | - | ~42 |
| N-CH₂CH₃ | - | - | ~14 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | N-Alkylated Derivatives |
| N-H stretch | ~3200-3000 (broad) | Absent |
| C=O stretch (lactam) | ~1660 | ~1650 |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | - | ~2950-2850 |
| C-Br stretch | ~600-500 | ~600-500 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 223/225 (Br isotope pattern) | [M-CO]⁺, [M-Br]⁺ |
| 4-Bromo-2-methylisoquinolin-1(2H)-one | 237/239 (Br isotope pattern) | [M-CO]⁺, [M-CH₃]⁺, [M-Br]⁺ |
| 4-Bromo-2-ethylisoquinolin-1(2H)-one | 251/253 (Br isotope pattern) | [M-CO]⁺, [M-C₂H₅]⁺, [M-Br]⁺ |
Experimental Protocols
General Procedure for N-Alkylation of this compound
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, sodium hydride, 1.2-1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate alkylating agent (e.g., iodomethane for N-methylation, iodoethane for N-ethylation, 1.1-1.3 eq.) is then added, and the reaction mixture is stirred at room temperature or heated gently (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
In-Depth Spectroscopic Comparison and Interpretation
The N-alkylation of this compound introduces several key changes in its spectroscopic signatures.
¹H NMR Spectroscopy
The most definitive evidence of N-alkylation in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the N-H proton, which is typically observed downfield (around 11.5 ppm) in the parent compound. In its place, new signals corresponding to the protons of the N-alkyl group appear. For the N-methyl derivative, a sharp singlet is observed around 3.6 ppm. For the N-ethyl derivative, a quartet around 4.1 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group) are characteristic. The chemical shifts of the aromatic protons are generally not significantly altered, although minor shifts may be observed.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the introduction of an N-alkyl group is confirmed by the appearance of new signals in the aliphatic region. The N-methyl group typically appears as a single peak around 35 ppm. The N-ethyl group will show two peaks, one for the methylene carbon (-CH₂-) around 42 ppm and another for the methyl carbon (-CH₃) around 14 ppm. The chemical shift of the carbonyl carbon (C=O) may experience a slight upfield or downfield shift upon N-alkylation due to changes in the electronic environment.
Infrared (IR) Spectroscopy
The most prominent change in the IR spectrum upon N-alkylation is the disappearance of the broad N-H stretching band, which is present in the 3200-3000 cm⁻¹ region for this compound. The characteristic C=O stretching frequency of the lactam carbonyl group may shift slightly, typically to a lower wavenumber, upon N-alkylation. Furthermore, the appearance of C-H stretching bands for the aliphatic alkyl group in the 2950-2850 cm⁻¹ region provides additional evidence of successful alkylation.
Mass Spectrometry
In the mass spectrum, the molecular ion peak of the N-alkylated product will be higher than that of the parent compound by the mass of the added alkyl group (14 Da for methyl, 28 Da for ethyl). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern will also differ, with the N-alkylated products showing characteristic losses of the alkyl group.
Visualizing the Process and Key Differences
The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key structural and spectroscopic differences between the parent compound and its N-alkylated derivatives.
Caption: Workflow of Spectroscopic Analysis for N-Alkylated Products.
Caption: Key Structural and Spectroscopic Differences.
By carefully analyzing these distinct spectroscopic changes, researchers can confidently confirm the successful N-alkylation of this compound and its derivatives, a critical step in the synthesis of novel compounds for various applications in drug discovery and materials science.
Unambiguous Structural Confirmation of 4-Bromoisoquinolin-1(2H)-one Derivatives: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel synthesized compounds is a cornerstone of modern drug discovery and development. For complex heterocyclic scaffolds such as 4-Bromoisoquinolin-1(2H)-one and its derivatives, which are prevalent in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for structural characterization.
At a Glance: 2D NMR vs. Alternative Structural Elucidation Methods
Two-dimensional NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level connectivity information in solution, closely mimicking physiological conditions. While alternatives like single-crystal X-ray crystallography and High-Resolution Mass Spectrometry (HRMS) offer valuable structural insights, they come with their own set of advantages and limitations.
| Feature | 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Single-Crystal X-ray Crystallography | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures nuclear spin correlations through bonds. | Measures the diffraction pattern of X-rays by a single crystal. | Measures the mass-to-charge ratio of ions with high precision. |
| Sample State | Solution | Crystalline Solid | Gas Phase (after ionization) |
| Information Provided | Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, and conformational information. | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Elemental composition and molecular formula. |
| Strengths | Non-destructive, provides data on molecular dynamics in solution, applicable to a wide range of soluble compounds.[1][2] | Provides an unambiguous, high-resolution 3D structure.[1] | High sensitivity, requires minimal sample, and provides exact molecular formula. |
| Limitations | Can be less sensitive than MS, complex spectra for large molecules, does not directly provide bond lengths or angles. | Requires high-quality single crystals, which can be difficult to obtain; the solid-state structure may not represent the solution conformation.[1][3] | Provides no information on atom connectivity or stereochemistry. |
Workflow for Structural Confirmation using 2D NMR
The systematic application of a suite of 2D NMR experiments allows for the complete assignment of all proton and carbon signals in a this compound derivative, leading to its unambiguous structural confirmation.
Experimental Data: A Comparative Analysis
To illustrate the power of 2D NMR, the following tables present assigned ¹H and ¹³C NMR data for a representative substituted isoquinolinone derivative. This data, when combined with 2D correlation experiments, allows for the complete and unambiguous assignment of the molecular structure.
Table 1: ¹H and ¹³C NMR Data for a Representative Substituted Isoquinolinone Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H → ¹³C) |
| 1 | 162.5 | - | - | C3, C4a, C8a |
| 3 | 105.2 | 6.55 (s) | - | C1, C4, C4a |
| 4 | 145.8 | - | - | C3, C5, C8a |
| 4a | 120.1 | - | - | C3, C5, C8 |
| 5 | 128.9 | 8.25 (d, 8.0) | H6 | C4, C7, C8a |
| 6 | 127.5 | 7.50 (t, 7.5) | H5, H7 | C8 |
| 7 | 132.8 | 7.70 (t, 7.8) | H6, H8 | C5, C8a |
| 8 | 125.4 | 7.95 (d, 8.2) | H7 | C4a, C6 |
| 8a | 138.2 | - | - | C1, C4, C5, C7 |
| 2-NH | - | 11.5 (br s) | - | C1, C3 |
Note: The data presented is for a representative substituted isoquinolinone and serves as an illustrative example.
In contrast, an alternative technique like single-crystal X-ray crystallography would provide a different set of quantitative data, as shown in Table 2.
Table 2: Illustrative X-ray Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Bond Length (C4-Br) (Å) | 1.895 |
| Bond Angle (C3-C4-C4a) (°) | 119.8 |
This data provides a static, solid-state snapshot of the molecule, offering precise geometric parameters that are complementary to the solution-state connectivity information from NMR.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key 2D NMR experiments used in the structural elucidation of this compound derivatives.
Sample Preparation
A sample of the this compound derivative (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
2D NMR Data Acquisition
All NMR spectra are typically recorded on a 400 MHz or higher field spectrometer equipped with a broadband probe.
1. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) sequence is used.
-
Spectral Width: Set to cover all proton signals (e.g., 0-12 ppm).
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Number of Scans: 4-8 scans per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling).
-
Pulse Sequence: A standard gradient-selected HSQC with sensitivity enhancement is employed.
-
¹H Spectral Width: As per the ¹H spectrum.
-
¹³C Spectral Width: Set to cover all expected carbon signals (e.g., 0-180 ppm).
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Number of Scans: 8-16 scans per increment.
-
Relaxation Delay: 1.5 seconds.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: A standard gradient-selected HMBC sequence is used.
-
Spectral Widths: As per the HSQC experiment.
-
Data Points: 2048 (F2) x 512 (F1) data points.
-
Number of Scans: 16-64 scans per increment.
-
Relaxation Delay: 2.0 seconds.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
By systematically analyzing the data from these experiments, researchers can piece together the complete chemical structure of this compound derivatives with a high degree of confidence. This guide serves as a valuable resource for navigating the powerful capabilities of 2D NMR in the rigorous process of structural elucidation.
References
Safety Operating Guide
Proper Disposal of 4-Bromoisoquinolin-1(2H)-one: A Safety and Operations Guide
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 4-Bromoisoquinolin-1(2H)-one, tailored for researchers, scientists, and drug development professionals.
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This compound, a halogenated heterocyclic compound, requires specific disposal procedures due to its potential hazards. This guide provides a procedural, step-by-step plan for its safe management and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.
Key Hazards:
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Impervious gloves (e.g., nitrile).[1]
-
Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing.[1]
-
Respiratory Protection: Use a dust mask or respirator if ventilation is inadequate or dust is generated.[1]
In the event of a spill, immediately clear the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid generating dust.[1] The collected material should then be placed in a suitable, closed, and labeled container for disposal.[1] If contamination of drains or waterways occurs, notify emergency services immediately.[1]
II. Waste Classification and Segregation
This compound is classified as a halogenated organic compound . As such, it is imperative to segregate this waste from other chemical waste streams to ensure proper disposal and to prevent dangerous reactions.
Do NOT mix with:
-
Non-halogenated organic solvents
-
Aqueous waste
-
Strong oxidizing agents[4]
-
Incompatible materials as specified in the Safety Data Sheet (SDS)
Waste should be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[5]
III. Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
-
Containerization:
-
Carefully transfer the waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware, contaminated PPE) into a designated and compatible waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Ensure the container is tightly sealed to prevent leaks or spills.[1]
-
-
Storage:
-
Documentation:
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance and for the waste disposal contractor.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with the completed waste log and any relevant Safety Data Sheets.
-
The waste will be disposed of at an authorized hazardous or special waste collection point.[1]
-
IV. Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 208.05 g/mol | |
| Melting Point | 40-43 °C | |
| Boiling Point | 280-285 °C | |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| CAS Number | 1532-97-4 | [2] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromoisoquinolin-1(2H)-one (CAS No. 3951-95-9). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of the closely related compound, 4-Bromoisoquinoline, and general best practices for handling halogenated organic compounds.
Hazard Assessment
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
It is imperative to handle this compound with the utmost care, assuming it is hazardous, and to use appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned. | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 dust mask or higher, as appropriate for the scale and nature of the work. | Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Handling Procedures
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.
Standard Operating Procedures:
-
Preparation:
-
Ensure all necessary PPE is correctly donned before handling the compound.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared container to weigh the solid compound.
-
Handle with care to avoid generating dust.[1]
-
Use a spatula for transfers.
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.
-
Cap the container when not in use.
-
-
Post-Handling:
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[4][5][6][7] Do not mix with non-halogenated waste.[4][7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
Disposal Method:
-
All waste must be disposed of through an approved hazardous waste disposal plant, likely via incineration.[7]
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
